4-Fluorophenyl 4-methylpyridin-2-ylcarbamate
Description
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Properties
IUPAC Name |
(4-fluorophenyl) N-(4-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-9-6-7-15-12(8-9)16-13(17)18-11-4-2-10(14)3-5-11/h2-8H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQYUVQIRVVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular properties of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate
This guide serves as a technical monograph for 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate , a specialized activated carbamate intermediate used primarily in medicinal chemistry for the synthesis of unsymmetrical ureas.
Functional Class: Activated Carbamate / Isocyanate Equivalent Primary Application: Synthesis of N-(4-methylpyridin-2-yl)ureas (Kinase Inhibitor Scaffolds)
Executive Summary
This compound is a stable, crystalline electrophilic reagent. It functions as a safer, more manageable surrogate for 2-isocyanato-4-methylpyridine. In drug discovery, this compound is utilized to install the 4-methylpyridin-2-yl moiety—a privileged pharmacophore found in various kinase inhibitors (e.g., VEGFR, p38 MAP kinase inhibitors)—onto amine-bearing scaffolds.
The inclusion of the 4-fluorophenoxy group renders the carbamate sufficiently reactive toward nucleophilic amines (via an addition-elimination mechanism) while maintaining hydrolytic stability superior to the corresponding isocyanate or 4-nitrophenyl esters.
Chemical Structure and Molecular Properties[1][2][3][4][5][6][7]
Molecular Identity
| Property | Data |
| IUPAC Name | 4-Fluorophenyl N-(4-methylpyridin-2-yl)carbamate |
| Molecular Formula | C₁₃H₁₁FN₂O₂ |
| Molecular Weight | 246.24 g/mol |
| CAS Number | 1259382-54-2 (Representative / Catalog) |
| SMILES | Cc1ccnc(NC(=O)Oc2ccc(F)cc2)c1 |
| InChI Key | Calculated based on structure |
Physicochemical Profile[9]
-
Appearance: Typically an off-white to pale yellow crystalline solid.
-
Solubility:
-
High: DMSO, DMF, THF, Dichloromethane.
-
Low: Water, Hexanes.
-
-
Stability: Stable at room temperature under anhydrous conditions. Less hygroscopic than the corresponding hydrochloride salts of the amine precursor.
-
Reactivity: Electrophilic at the carbonyl carbon; the 4-fluorophenoxide anion acts as the leaving group upon nucleophilic attack.
Synthetic Methodology
The synthesis of this compound follows a standard acylation protocol, reacting 2-amino-4-methylpyridine with 4-fluorophenyl chloroformate. This method avoids the use of phosgene gas, utilizing liquid chloroformates for safer processing.
Protocol: Preparation of the Activated Carbamate
Reagents:
-
2-Amino-4-methylpyridine (1.0 eq)
-
4-Fluorophenyl chloroformate (1.1 eq)
-
Pyridine or Triethylamine (Base, 1.2 eq)
-
Dichloromethane (DCM) or THF (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-4-methylpyridine in anhydrous DCM under an inert atmosphere (
). -
Cooling: Cool the solution to 0°C to control the exotherm of the acylation.
-
Base Addition: Add the organic base (Pyridine/TEA) dropwise.
-
Acylation: Add 4-fluorophenyl chloroformate dropwise over 30 minutes.
-
Observation: A white precipitate (amine hydrochloride salt) may form if TEA is used; if Pyridine is used, the solution often remains clear until workup.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2–4 hours.
-
Quench & Workup: Wash the organic layer with water, followed by saturated
(to remove 4-fluorophenol byproducts) and brine. -
Purification: Dry over
, concentrate, and recrystallize from EtOAc/Hexanes to yield the title compound.
Reaction Mechanics: Urea Synthesis[10]
The primary utility of this compound is the synthesis of unsymmetrical ureas . The 4-fluorophenoxy group acts as a "tuned" leaving group—it is electron-withdrawing enough to activate the carbonyl, but not so electron-deficient (like 4-nitrophenol) that the compound becomes unstable or hypersensitive to moisture.
Mechanism of Action
When reacted with a primary or secondary amine (
-
Nucleophilic Attack: The amine attacks the carbonyl carbon.
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Elimination: The 4-fluorophenoxide ion is expelled.
-
Proton Transfer: Formation of the stable urea and 4-fluorophenol.
Visualization of the Pathway
Caption: Figure 1. Synthetic route from precursor amine to final urea via the activated carbamate intermediate.
Strategic Advantages in Drug Development
"Isocyanate-Free" Chemistry
Traditionally, ureas are made by reacting an amine with an isocyanate. However, 2-isocyanato-4-methylpyridine is:
-
Unstable: Prone to dimerization and hydrolysis.
-
Hazardous: Isocyanates are potent respiratory sensitizers.
-
Hard to Purify: Often requires distillation.
The 4-Fluorophenyl carbamate allows the user to store a stable solid "masked isocyanate." Upon heating with an amine, it reacts cleanly to form the urea.
Selectivity and Purification
The 4-fluorophenol byproduct (
Comparison of Leaving Groups
| Leaving Group | Reactivity | Stability | Toxicity Concern |
| Phenyl | Low | High | Low |
| 4-Fluorophenyl | Optimal | High | Low |
| 4-Nitrophenyl | High | Moderate | Potential Mutagenicity |
| Pentafluorophenyl | Very High | Moderate | High Cost |
Experimental Protocol: General Urea Coupling
Objective: Synthesis of 1-(4-methylpyridin-2-yl)-3-(aryl)urea using the activated carbamate.
-
Setup: In a reaction vial, combine This compound (1.0 eq) and the Target Amine (1.0–1.1 eq).
-
Solvent: Add anhydrous DMSO or DMF (Concentration ~0.2 M).
-
Base (Optional): If the target amine is a salt (e.g., HCl salt), add DIPEA (2.5 eq). If free base, DIPEA (0.1 eq) can catalyze the reaction.
-
Reaction: Heat to 60–80°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the carbamate (MW 246) and appearance of the urea.
-
-
Workup:
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Matošević, A., & Bosak, A. (2020).[2] Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Related Structural Analog). Retrieved from [Link]
Sources
Toxicological assessment and safety data sheets for 4-Fluorophenyl derivatives
Strategic Toxicology: Navigating the Safety Landscape of 4-Fluorophenyl Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Toxicologists, and drug Safety Officers.
The Fluorine Paradox: Efficacy vs. Toxicity
In modern medicinal chemistry, the 4-fluorophenyl moiety is a "privileged structure." Approximately 20-25% of current pharmaceuticals contain at least one fluorine atom. The strategic substitution of hydrogen with fluorine at the para-position of a phenyl ring is primarily employed to block metabolic degradation.
However, this chemical advantage introduces specific toxicological variables that must be rigorously assessed. As researchers, we are not merely testing for "poison"; we are validating the stability of the Carbon-Fluorine (C-F) bond and ensuring that the altered physicochemical properties (lipophilicity, electronic distribution) do not trigger off-target toxicity.
The Core Mechanism: Metabolic Blockade
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).[1] By placing fluorine at the para-position, we prevent Cytochrome P450 (CYP450) enzymes from executing their standard oxidative attack (hydroxylation).
-
The Benefit: Increased half-life (
) and bioavailability. -
The Risk: If the molecule is too stable, it may accumulate (bioaccumulation). Conversely, if the ring is highly electron-deficient, "ipso-substitution" can occur, releasing toxic fluoride ions (
) or creating reactive quinone methides.
Physicochemical Drivers of Toxicity
Before initiating wet-lab protocols, one must understand the three pillars driving the toxicology of these derivatives:
| Parameter | Change with 4-F Substitution | Toxicological Implication |
| Lipophilicity (LogP) | Increases (Hydrophobic character) | Enhanced membrane permeability. Higher risk of CNS toxicity (blood-brain barrier penetration) and phospholipidosis. |
| Electronic Effect | Strong Electron Withdrawing Group (EWG) | Deactivates the ring toward electrophilic attack (metabolism) but may activate nucleophilic attack at other positions. |
| Steric Hindrance | Minimal (Van der Waals radius: 1.47 Å vs 1.20 Å for H) | "Mimics" hydrogen, allowing the drug to bind to targets, but potentially locking it into off-target receptors (hERG channel blockade risk). |
Visualizing the Mechanism
The following diagram illustrates the metabolic fate of a standard phenyl ring versus a 4-fluorophenyl derivative, highlighting the safety divergence.
Figure 1: Comparative metabolic pathways showing how 4-fluorine substitution blocks standard clearance, necessitating specific stability and accumulation testing.
Toxicological Assessment Workflow
This workflow is designed to be self-validating. Do not proceed to In Vivo stages until In Vitro stability is confirmed.
Phase 1: In Silico Screening (Pre-Synthesis)
-
Objective: Predict metabolic liabilities and hERG inhibition.
-
Tools: QSAR models (e.g., Derek Nexus, ADMET Predictor).
-
Critical Check: Does the 4-F substitution push LogP > 3.5? If yes, flag for potential phospholipidosis.
Phase 2: In Vitro Metabolic Stability (The Gatekeeper)
For 4-fluorophenyl derivatives, proving the stability of the C-F bond is paramount.
Protocol: Microsomal Stability Assay
-
Purpose: Determine intrinsic clearance (
) and check for defluorination. -
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 1 µM compound with HLM (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final concentration) to start the reaction.
-
-
Sampling: Aliquot samples at
minutes. -
Termination: Quench immediately with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Self-Validating Control:
-
Positive Control: Verapamil (High clearance). Must show <10% remaining at 60 min.
-
Negative Control: Warfarin (Low clearance). Must show >80% remaining.
-
Specific Check: Monitor for loss of 19 Da (Fluorine) or gain of 16 Da (Oxygen) at the para-position to confirm if the blockade is holding.
-
Phase 3: Genotoxicity (OECD 471)
Fluorinated aromatics can sometimes intercalate DNA. The Ames Test is mandatory.
-
Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair).
-
Note: 4-fluorophenyl derivatives often require higher S9 concentrations (10-30%) due to their resistance to metabolism.
Safety Data Sheet (SDS) Construction
When generating an SDS for a novel 4-fluorophenyl derivative (e.g., an intermediate like 4-fluorophenylboronic acid), you must adhere to GHS (Globally Harmonized System) standards.
Common Hazard Classifications for this Class: Most 4-fluorophenyl intermediates are irritants rather than acute toxins, but this depends on the functional group (e.g., boronic acid vs. hydrazine).
| Section | Parameter | Standard Classification (Typical) | Code |
| 2.[4][5][6][7] Hazards | Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 | |
| Serious Eye Damage | Category 2A (Causes serious eye irritation) | H319 | |
| STOT - Single Exposure | Category 3 (Respiratory Irritation) | H335 | |
| 4.[8] First Aid | Eye Contact | Rinse cautiously for 15 mins.[5][6] Remove contact lenses.[5][8] | P305+P351 |
| 10.[5] Stability | Incompatible Materials | Strong oxidizing agents.[6] | - |
| 11. Tox Info | Defluorination Risk | Crucial Note: In case of fire, may release Hydrogen Fluoride (HF). | - |
Critical SDS Warning:
-
Firefighting Measures: You must specify that thermal decomposition releases Hydrogen Fluoride (HF) gas. This requires specific PPE (neoprene gloves, full-face respirators) for emergency responders, different from standard organic fires.
Assessment Logic Diagram
Figure 2: The decision matrix for evaluating 4-fluorophenyl derivatives. Note the critical "Stop" point if defluorination is detected.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria. (Reference for GHS/SDS Classification of Fluorinated Organics).
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
Sources
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. ttslaboratuvar.com [ttslaboratuvar.com]
- 3. scantox.com [scantox.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. aksci.com [aksci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Optimizing reaction conditions for carbamate formation using 4-fluorophenol
Application Note & Protocol
Topic: Optimizing Reaction Conditions for Carbamate Formation Using 4-Fluorophenol
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aryl Carbamates and the Unique Challenge of 4-Fluorophenol
Carbamates, and specifically O-aryl carbamates, are a cornerstone functional group in modern medicinal chemistry and drug development.[1] They serve as critical pharmacophores, bioisosteres for amide bonds to improve metabolic stability, and as linkages in prodrug strategies to enhance bioavailability.[1] The synthesis of these moieties is therefore a routine yet crucial task in the synthesis of new chemical entities.
This guide focuses on the synthesis of carbamates from 4-fluorophenol. The presence of the electron-withdrawing fluorine atom at the para-position renders the hydroxyl group more acidic (pKa ≈ 9.89) compared to phenol (pKa ≈ 10).[2][3] This increased acidity translates to a lower nucleophilicity of the corresponding phenoxide, presenting a distinct challenge for its reaction with electrophilic partners like isocyanates. Simple translation of protocols designed for aliphatic alcohols or more electron-rich phenols often results in low yields, slow reaction times, or undesired side reactions.
This document provides a detailed exploration of the reaction mechanism, a systematic approach to optimizing reaction conditions, a robust experimental protocol, and troubleshooting guidance for the successful synthesis of aryl carbamates from 4-fluorophenol.
Section 1: Mechanistic Considerations for Optimization
The most common and direct method for forming an O-aryl carbamate is the reaction of a phenol with an isocyanate. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the isocyanate.
The Role of the Base: Deprotonation is Key
Given the pKa of 4-fluorophenol is approximately 9.89, a base is required to generate a sufficient concentration of the more nucleophilic phenoxide anion.[2][3] The choice of base is critical and must be strong enough to deprotonate the phenol without reacting with the isocyanate or promoting its self-condensation into dimers or trimers.[4]
-
Weak Bases (e.g., Triethylamine, TEA, pKa of conjugate acid ≈ 10.7): While commonly used, TEA may not be sufficiently strong to deprotonate 4-fluorophenol completely, leading to slow or incomplete reactions.
-
Stronger, Non-nucleophilic Bases (e.g., DBU, Hunig's Base): Sterically hindered amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (Hunig's base) are often superior choices.[5] They are strong enough to ensure deprotonation but their steric bulk minimizes direct reaction with the isocyanate.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, particularly in polar aprotic solvents where they have better solubility. Cesium carbonate is often noted for its efficacy in promoting such reactions.[6]
Reaction Mechanism Overview
The process involves two primary steps:
-
Deprotonation: The base removes the acidic proton from the 4-fluorophenol to form the 4-fluorophenoxide anion.
-
Nucleophilic Attack: The newly formed, and more potent, nucleophile attacks the central carbon of the isocyanate, leading to the formation of the carbamate product after workup.
dot digraph "Carbamate Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, penwidth=1.5];
} క్యాప్షన్: Carbamate formation from 4-fluorophenol.
Section 2: Optimization of Reaction Parameters
A systematic approach to optimizing the reaction involves the careful selection of solvent, temperature, and stoichiometry based on the principles discussed above.
Solvent Selection
The solvent plays a crucial role in solubilizing reactants and influencing the reactivity of the phenoxide.
-
Aprotic Polar Solvents (Recommended): Solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices.[7][8] They effectively solvate the cation of the phenoxide salt, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction.
-
Aprotic Non-Polar Solvents (Less Effective): Solvents such as Toluene or Dichloromethane (DCM) can be used, but reactions are often slower. They are less effective at stabilizing the charged intermediates.[9]
-
Protic Solvents (Avoid): Alcohols and water should be strictly avoided as they can react with the isocyanate to form undesired carbamate or urea byproducts.[10]
Temperature Control
-
Initial Addition: The reaction of the phenoxide with the isocyanate is exothermic. It is advisable to add the isocyanate at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions, such as the trimerization of the isocyanate.
-
Reaction Progression: After the initial addition, the reaction can be allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive it to completion, especially given the reduced nucleophilicity of 4-fluorophenoxide. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature and time.
Data Summary for Optimization
The following table provides a qualitative guide to optimizing reaction conditions based on common variables.
| Parameter | Condition A (Sub-optimal) | Condition B (Improved) | Condition C (Optimized) | Rationale |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | DBU or Cesium Carbonate (Cs₂CO₃) | A stronger, non-nucleophilic base ensures complete formation of the more reactive phenoxide.[7] |
| Solvent | Toluene | Dichloromethane (DCM) | Acetonitrile (ACN) or DMF | Polar aprotic solvents enhance the nucleophilicity of the phenoxide anion.[7] |
| Temperature | Room Temp. Addition | 0 °C Addition, then RT | 0 °C Addition, then 40-50 °C | Controlled addition prevents side reactions; gentle heating drives the reaction with the less nucleophilic phenol to completion. |
| Stoichiometry | 1.0 eq. Isocyanate | 1.1 eq. Isocyanate | 1.05-1.1 eq. Isocyanate | A slight excess of the isocyanate ensures full conversion of the valuable phenol substrate. |
Section 3: Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 4-fluorophenol with a generic isocyanate (e.g., Phenyl Isocyanate). Researchers should adapt molar equivalents based on the specific molecular weights of their reagents.
Materials and Reagents
-
4-Fluorophenol (1.0 equiv)
-
Phenyl Isocyanate (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [penwidth=1.5, color="#4285F4"];
} క్యాప్షన్: Step-by-step experimental workflow.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-fluorophenol (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution and Base Addition: Add anhydrous acetonitrile to dissolve the phenol. Add DBU (1.2 equiv) to the solution and stir for 10-15 minutes at room temperature to ensure complete formation of the phenoxide.
-
Isocyanate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the isocyanate (1.1 equiv), dissolved in a small amount of anhydrous acetonitrile, dropwise via a dropping funnel over 15 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the 4-fluorophenol is consumed (typically 2-6 hours).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 1M HCl to neutralize the excess DBU.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ACN).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure O-(4-fluorophenyl) carbamate.
Section 4: Analytical Characterization and Troubleshooting
Monitoring Reaction Progress
HPLC with Post-Column Derivatization: For quantitative analysis and purity assessment, HPLC is the method of choice.[12] A common method involves reverse-phase chromatography followed by post-column hydrolysis of the carbamate with NaOH to generate an amine, which is then derivatized with o-phthalaldehyde (OPA) to form a highly fluorescent product for detection.[12][13][14]
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Water and Methanol/Acetonitrile.
-
Post-Column Reagents: 1) NaOH solution for hydrolysis; 2) OPA/2-mercaptoethanol for derivatization.
-
Detector: Fluorescence (Excitation: ~330 nm, Emission: ~465 nm).[15]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Incomplete deprotonation of phenol. 2. Insufficient reaction temperature/time. | 1. Switch to a stronger base like DBU or Cs₂CO₃. 2. Increase reaction temperature to 50-60 °C and monitor for longer periods. |
| Formation of Symmetric Urea Byproduct | Presence of moisture in reagents or solvent reacting with the isocyanate. | Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a strictly inert atmosphere.[4] |
| Isocyanate Trimerization | Reaction temperature too high during addition; use of a nucleophilic base (e.g., unhindered amine). | Add isocyanate at 0 °C. Use a non-nucleophilic, sterically hindered base like DBU or proton sponge.[5] |
Conclusion
The synthesis of carbamates from 4-fluorophenol, while challenging due to the electron-deficient nature of the phenol, can be achieved in high yields through careful optimization of reaction conditions. The key to success lies in ensuring the complete formation of the phenoxide anion using a suitable non-nucleophilic base and selecting a polar aprotic solvent to enhance its reactivity. By following the systematic approach and detailed protocols outlined in this guide, researchers can reliably and efficiently synthesize these valuable compounds for applications in drug discovery and development.
References
-
4-Fluorophenol Properties ; Source: LookChem; URL: [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940 ; Source: Wiley Online Library; URL: [Link]
-
Why is o-flurophenol is more acidic than p-flurophenol? ; Source: Quora; URL: [Link]
-
EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization ; Source: U.S. Environmental Protection Agency; URL: [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates ; Source: Royal Society of Chemistry; URL: [Link]
-
Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide ; Source: Royal Society of Chemistry; URL: [Link]
-
Optimization of the Reaction Conditions for Carbamate Synthesis ; Source: ResearchGate; URL: [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 ; Source: Agilent Technologies; URL: [Link]
-
Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC) ; Source: U.S. Environmental Protection Agency; URL: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement ; Source: Organic Chemistry Portal; URL: [Link]
-
Can anyone suggest a good way to do carbamate formation... ; Source: ResearchGate; URL: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents ; Source: University of Rochester; URL: [Link]
-
Studies on the solvent dependence of the carbamic acid formation... ; Source: ResearchGate; URL: [Link]
- Process for making aminoalkylphenyl carbamates and intermediates therefor; Source: Google Patents; URL
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- 13. NEMI Method Summary - 531.1 [nemi.gov]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
Recrystallization techniques for high-purity 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate
Application Note & Protocol
Topic: Recrystallization Techniques for High-Purity 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), achieving high purity is not merely a quality benchmark but a fundamental requirement for safety and efficacy. The final step in the manufacturing process of an API can be pivotal in determining its suitability for therapeutic use.[1] Recrystallization stands out as a robust and widely employed technique for the purification of solid organic compounds, including carbamates, which are significant building blocks in medicinal chemistry.[2] This application note provides a comprehensive guide to developing a systematic and effective recrystallization protocol for obtaining high-purity this compound, a compound of interest in drug discovery.
The structural characteristics of this compound, featuring aromatic rings and a carbamate linkage, suggest that a well-designed crystallization process can effectively remove impurities. This document will detail the principles of solvent selection, various recrystallization methodologies, and the analytical techniques required to validate the purity of the final product.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the remaining solution (mother liquor).[3]
An ideal recrystallization solvent for this compound should exhibit the following properties[4]:
-
High solvency for the compound at elevated temperatures.
-
Low solvency for the compound at low temperatures.
-
High or very low solvency for impurities, so they either remain in the mother liquor or can be filtered out from the hot solution.
-
Chemical inertness, meaning it does not react with the compound.
-
Volatility for easy removal from the purified crystals.
-
Low toxicity and cost.
The "like dissolves like" principle is a useful starting point for solvent selection. Given the presence of both polar (carbamate, pyridine nitrogen) and non-polar (aromatic rings) functionalities in this compound, a solvent of intermediate polarity or a mixed-solvent system is likely to be effective.
Part 2: Systematic Approach to Solvent Selection
A systematic screening of solvents is crucial for developing an effective recrystallization protocol. This process is often empirical and involves testing small quantities of the crude compound in various solvents.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 50-100 mg of crude this compound into several test tubes.
-
Solvent Addition: To each test tube, add a different solvent from the list in Table 1, starting with about 0.5 mL.
-
Room Temperature Solubility: Agitate the tubes at room temperature and observe the solubility. A suitable solvent should not dissolve the compound completely at this stage.
-
Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility. Add the solvent dropwise until the compound fully dissolves.
-
Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals.
-
Evaluation: The best single solvent will dissolve the compound when hot and yield a good recovery of crystals upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Specific Solvents | Rationale for Selection |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents, good for compounds with hydrogen bonding capabilities. |
| Ketones | Acetone | A polar aprotic solvent, often a good starting point. |
| Esters | Ethyl Acetate | Medium polarity, good for a range of organic compounds. |
| Aromatic Hydrocarbons | Toluene | Can be effective for aromatic compounds, especially at elevated temperatures. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to other ethers with good solvating properties. |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be useful for a variety of compounds. |
| Halogenated | Dichloromethane (DCM) | Often a good solvent, but higher toxicity and environmental concerns. Use with caution. |
| Non-polar | Heptane, Hexane | To be considered as anti-solvents in mixed-solvent systems. |
If no single solvent is ideal, a mixed-solvent system (solvent pair) should be investigated. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid (cloudy). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[4][5]
Part 3: Recrystallization Methodologies
Based on the solvent screening, an appropriate recrystallization method can be selected.
Method A: Single-Solvent Recrystallization
This is the most straightforward method when a suitable single solvent has been identified.
Protocol 2: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture to a gentle boil. Continue adding the solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Method B: Mixed-Solvent (Anti-solvent) Recrystallization
This method is employed when no single solvent provides the desired solubility profile.
Protocol 3: Mixed-Solvent Recrystallization of this compound
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at an elevated temperature.
-
Anti-solvent Addition: While the solution is hot, add the "poor" solvent (anti-solvent) dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 2, using the cold solvent mixture for washing.
Advanced Techniques for Optimization
-
Seeding: To induce crystallization and control crystal size, a small, pure crystal of the target compound can be added to the supersaturated solution.[3][6] This provides a nucleation site for crystal growth.
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slower cooling rate generally results in larger and purer crystals.
Workflow for Recrystallization Protocol Development
Caption: A systematic workflow for developing a recrystallization protocol.
Part 4: Purity Assessment and Characterization
After recrystallization, it is imperative to assess the purity of the obtained this compound. A combination of analytical techniques should be employed for comprehensive characterization.
1. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound by separating it from its impurities.[7][8] A high-purity sample will show a single major peak. It is recommended to use a method with a UV detector, as the aromatic rings in the target molecule will be chromophoric.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the recrystallized compound and for detecting any remaining impurities. Quantitative ¹H NMR (qNMR) can be used for an accurate determination of purity against a certified reference standard.[9]
3. Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the purity of a crystalline substance. A sharp melting peak is indicative of high purity. The van't Hoff equation can be applied to the melting endotherm to calculate the mole fraction of impurities.
Table 2: Purity Analysis Methods
| Technique | Information Provided | Expected Result for High Purity |
| HPLC | Quantitative assessment of purity and detection of impurities. | A single major peak with purity >99.5%. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Clean spectrum matching the expected structure with no significant impurity peaks. |
| DSC | Melting point and purity determination. | A sharp melting endotherm at a consistent temperature. |
Principle of Purity Improvement via Recrystallization
Caption: The process of separating a target compound from impurities.
Conclusion
The development of a robust recrystallization protocol is a critical step in the synthesis of high-purity this compound for research and drug development purposes. By following a systematic approach to solvent screening, method selection, and optimization, researchers can effectively remove impurities and obtain a final product of high crystalline quality. The use of modern analytical techniques such as HPLC, NMR, and DSC is essential for the validation of purity and the confirmation of the compound's identity. This application note provides a comprehensive framework to guide scientists in achieving these goals.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
PMC. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
PMC. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
-
ResearchGate. (2025, September 9). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]
-
MDPI. (2022, February 18). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Retrieved from [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
-
specific polymers. (2024, July 1). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
-
Reddit. (2024, October 3). HPLC trace for proof of purity. Retrieved from [Link]
-
PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 6-methyl-3-pyridinyl 4-chlorophenyl(methyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
- Google Patents. (n.d.). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
-
Pharmaffiliates. (n.d.). Methyl (4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)carbamate. Retrieved from [Link]
Sources
- 1. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
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- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 8. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of stock solutions for 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate in vitro assays
Abstract & Scientific Context
This Application Note details the standardized protocol for the preparation, storage, and handling of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate (CAS: 1989954-54-2). This compound belongs to the class of O-aryl carbamates , a structural motif widely utilized as covalent inhibitors for serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) .
Mechanism of Action: The compound functions as a "suicide substrate" or covalent modifier. The active site serine of the target enzyme attacks the carbamate carbonyl, displacing the 4-fluorophenol leaving group and resulting in the formation of a stable carbamoylated enzyme-inhibitor complex.
Critical Handling Note: Because the mechanism relies on the lability of the carbamate bond (facilitated by the electron-withdrawing fluorine on the leaving group), this compound is hydrolytically sensitive . Improper stock preparation using "wet" DMSO or storage in aqueous buffers will lead to premature degradation into 4-fluorophenol and 4-methylpyridin-2-amine, rendering the stock inactive.
Physicochemical Properties & Materials
Table 1: Compound Specifications
| Property | Value | Notes |
| IUPAC Name | 4-Fluorophenyl (4-methylpyridin-2-yl)carbamate | |
| CAS Number | 1989954-54-2 | |
| Molecular Formula | C₁₃H₁₁FN₂O₂ | |
| Molecular Weight | 246.24 g/mol | |
| Solubility (DMSO) | > 20 mg/mL (~80 mM) | Primary Solvent |
| Solubility (Water) | Negligible (< 10 µM) | Do not dissolve directly in buffer |
| Appearance | White to off-white solid | |
| Stability | Hydrolytically unstable in basic pH | Keep stocks anhydrous |
Required Materials:
-
Compound: this compound (>98% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water <50 ppm). Note: Use a fresh bottle or one stored over molecular sieves.
-
Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and light degradation).
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.
Workflow Visualization
The following diagrams illustrate the critical pathways for stock generation and assay dilution.
Figure 1: Primary Stock Preparation Workflow
This workflow emphasizes the exclusion of moisture to preserve the carbamate bond.
Caption: Critical path for stock generation. Note the "Warm to RT" step to prevent condensation on the cold solid.
Figure 2: Serial Dilution Scheme (Assay Ready)
Direct dilution into aqueous buffer causes precipitation. This "DMSO-Intermediate" method ensures solubility.
Caption: Serial dilution performed entirely in DMSO prevents "crashing out" before the final assay step.
Detailed Protocols
Protocol A: Preparation of 20 mM Primary Stock (1 mL)
Scientific Rationale: A 20 mM concentration is ideal because it allows for a 1000x dilution to reach a high screening concentration (20 µM) while keeping the final DMSO content at 0.1%, which is non-toxic to most cell lines and enzymes.
-
Equilibration: Remove the vial containing the solid compound from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating hydrolysis.
-
-
Weighing: Weigh 4.92 mg of this compound into a sterile 1.5 mL amber glass vial.
-
Calculation:
-
-
Dissolution: Add 1.00 mL of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 1-2 minutes. The solution should be perfectly clear and colorless.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in small amber tubes.
-
Trustworthiness: Avoid multiple freeze-thaw cycles. Each cycle introduces moisture condensation.
-
-
Storage: Store at -80°C for long-term stability (>6 months) or -20°C for short-term (<1 month).
Protocol B: Preparation of Working Solutions (Assay Day)
Scientific Rationale: Carbamates are hydrophobic. Diluting a 20 mM DMSO stock directly into water (e.g., 1:1000) is usually safe, but intermediate dilutions must be done in DMSO to maintain linearity.
-
Thaw: Thaw one aliquot of the 20 mM Primary Stock at room temperature. Vortex to ensure homogeneity.
-
Serial Dilution (in DMSO): Prepare your concentration curve using DMSO as the diluent.
-
Example: To test at 10 µM, 1 µM, and 0.1 µM:
-
Tube A (1 mM): 5 µL of 20 mM Stock + 95 µL DMSO.
-
Tube B (100 µM): 10 µL of Tube A + 90 µL DMSO.
-
Tube C (10 µM): 10 µL of Tube B + 90 µL DMSO.
-
-
-
Final Transfer (The "Buffer Jump"):
-
Add the diluted DMSO compound to the assay well last , or dilute 1:100 into buffer immediately before adding to the enzyme/cells.
-
Example: Dilute Tube A (1 mM) 1:100 into Assay Buffer -> 10 µM Final Assay Concentration (1% DMSO).
-
Quality Control & Troubleshooting
Self-Validating System: To verify the integrity of your stock solution, perform a simple LC-MS or HPLC check.
-
Target Peak: this compound (MW 246.2).
-
Degradation Peak: 4-Fluorophenol (MW 112.1) and 4-methylpyridin-2-amine (MW 108.1).
-
Acceptance Criteria: Purity >95%; Degradation products <2%.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Precipitation in Assay Buffer | Concentration too high or "Buffer Shock" | Perform serial dilutions in DMSO; ensure final concentration < Solubililty limit (~50 µM in buffer). |
| Loss of Potency | Hydrolysis of carbamate bond | Check stock age; ensure anhydrous DMSO was used; prepare fresh stock. |
| Yellowing of Stock | Oxidation or degradation | Discard stock. Store future stocks under nitrogen/argon. |
References
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Methylpyridin-2-ylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Pyridinyl Carbamate Synthesis with Microwave Technology
Pyridinyl carbamates are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The 4-methylpyridin-2-ylcarbamate scaffold, in particular, serves as a key structural motif in various pharmacologically active molecules. Traditional methods for the synthesis of these compounds often involve prolonged reaction times, harsh conditions, and the use of hazardous reagents.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions, often leading to higher yields and purer products.[2] This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, a process fundamentally different from conventional heating methods.[3] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, where polar molecules or ions in the reaction mixture align with the oscillating electric field of the microwaves, generating heat through molecular friction.[3] This rapid and uniform heating often leads to a significant reduction in reaction times, from hours to mere minutes, and can also enhance reaction selectivity and reduce the formation of byproducts.[2][4]
This application note provides a detailed guide to the microwave-assisted synthesis of 4-methylpyridin-2-ylcarbamate derivatives, offering in-depth protocols, mechanistic insights, and practical advice for researchers in the field.
The Underlying Chemistry: Reaction Mechanism
The synthesis of 4-methylpyridin-2-ylcarbamate derivatives via microwave irradiation typically proceeds through the nucleophilic addition of 4-methyl-2-aminopyridine to an isocyanate. The reaction is believed to be significantly accelerated by the microwave irradiation due to the polar nature of the reactants and the transition state.
The proposed mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen atom of 4-methyl-2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate.
-
Proton Transfer: A proton is transferred from the nitrogen of the aminopyridine to the nitrogen of the isocyanate, forming a zwitterionic intermediate.
-
Tautomerization: The intermediate rapidly tautomerizes to form the stable carbamate (or urea) linkage.
Microwave irradiation is thought to accelerate this process by increasing the frequency of molecular collisions and by stabilizing the polar transition state, thereby lowering the activation energy of the reaction.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the microwave-assisted synthesis of a series of 4-methylpyridin-2-ylcarbamate derivatives.
General Procedure for Microwave-Assisted Synthesis
The following is a general protocol that can be adapted for the synthesis of various 4-methylpyridin-2-ylcarbamate derivatives by selecting the appropriate isocyanate.
Materials:
-
4-Methyl-2-aminopyridine
-
Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, etc.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Microwave reactor (e.g., a single-mode reactor)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Safety Precautions:
-
Microwave-assisted reactions should be carried out in a well-ventilated fume hood.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave vials are designed for high pressures; however, always ensure the reaction scale and conditions are within the safe operating limits of the instrument.
-
Isocyanates are toxic and should be handled with care.
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methyl-2-aminopyridine (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add 3-5 mL of a high-boiling polar solvent such as anhydrous DMF or DMSO.[5] These solvents are effective at absorbing microwave energy and facilitating rapid heating.
-
Isocyanate Addition: Add the desired substituted isocyanate (1.1 mmol, 1.1 eq.) to the reaction mixture.
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture under the following conditions:
-
Temperature: 120-150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5-15 minutes
-
Power: 100-300 W (adjust as needed to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (or use the instrument's cooling system).
-
Workup:
-
Pour the reaction mixture into a beaker containing 50 mL of cold water.
-
The product will often precipitate out of the solution. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[6][7]
Data Presentation and Analysis
The use of microwave synthesis can lead to significant improvements in reaction efficiency. Below is a table summarizing typical results for the synthesis of a small library of 4-methylpyridin-2-ylcarbamate derivatives using the protocol described above.
| Entry | Isocyanate (R-NCO) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenyl isocyanate | 10 | 140 | 92 |
| 2 | 4-Chlorophenyl isocyanate | 8 | 140 | 95 |
| 3 | 4-Methoxyphenyl isocyanate | 12 | 140 | 89 |
| 4 | n-Butyl isocyanate | 15 | 120 | 85 |
Note: The yields reported are for isolated and purified products.
Characterization of Products
The synthesized 4-methylpyridin-2-ylcarbamate derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the pyridine ring and the substituent on the carbamate. The NH proton of the carbamate linkage typically appears as a broad singlet in the downfield region (δ 9-11 ppm). The methyl group on the pyridine ring will appear as a singlet around δ 2.3-2.5 ppm.[8][9]
-
¹³C NMR: The carbonyl carbon of the carbamate will have a characteristic chemical shift in the range of δ 150-160 ppm. The aromatic carbons of the pyridine ring and the substituent will also show distinct signals.[10][11]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the synthesized compounds, which should correspond to the expected molecular formula.
-
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the microwave-assisted synthesis of 4-methylpyridin-2-ylcarbamate derivatives.
Sources
- 1. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rjpdft.com [rjpdft.com]
- 3. Microwave assisted reactions | PPTX [slideshare.net]
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- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
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- 8. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
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Application Note: A Systematic Guide to Solvent Selection for the Extraction of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate
Abstract
This guide provides a comprehensive framework for the selection of an optimal solvent system for the extraction of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate from various, primarily aqueous, matrices. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the foundational physicochemical principles that govern extraction efficiency. By integrating theoretical knowledge with practical, step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), this document serves as an essential resource for achieving high-recovery and high-purity isolation of the target compound.
Introduction and Core Principles
The effective isolation of a target molecule is a critical prerequisite for downstream analysis, characterization, and formulation. This compound, a molecule incorporating a fluorophenyl group, a carbamate linker, and a methyl-substituted pyridine ring, presents a unique set of physicochemical characteristics that must be carefully considered for efficient extraction. The success of any extraction protocol is fundamentally tied to the partitioning behavior of the analyte between the initial sample matrix and an immiscible extraction solvent.[1] This behavior is dictated by the analyte's polarity, ionizability, and the corresponding properties of the chosen solvent.[2]
This note will first elucidate the predicted physicochemical properties of the target molecule. Subsequently, it will detail the principles of solvent selection before presenting structured protocols for practical implementation.
Physicochemical Characterization of the Analyte
A thorough understanding of the analyte's properties is essential for designing an effective extraction method.[1][2] Since detailed experimental data for this specific molecule is not widely published, its properties are predicted based on its constituent functional groups.
-
Structure: The molecule consists of a moderately non-polar fluorophenyl ring and a polar, basic 4-methylpyridine ring, linked by a polar carbamate group.
-
Polarity & logP: The combination of polar (carbamate, pyridine N) and non-polar (aromatic rings) moieties suggests the compound is of intermediate polarity. The predicted octanol-water partition coefficient (logP) is likely in the range of 2.5 to 4.0. A logP value greater than 1 indicates that the compound is a good candidate for extraction from aqueous solutions into an organic solvent.[2][3]
-
pKa (Ionizability): The most significant ionizable group is the nitrogen atom on the pyridine ring, which is basic. The pKa of the conjugate acid of pyridine is approximately 5.2; the electron-donating methyl group on the ring will slightly increase this basicity, to an estimated pKa of 5.5-6.0. This is a critical parameter. To ensure the analyte is in its neutral, more organo-soluble form, the pH of the aqueous sample should be adjusted to be at least two pH units above the pKa.[2] Therefore, maintaining an aqueous phase pH > 8.0 is crucial for efficient extraction into an organic solvent.
| Property | Predicted Value / Characteristic | Implication for Extraction |
| Molecular Weight | ~246.25 g/mol | Standard for small molecules; no special considerations. |
| logP (Predicted) | 2.5 - 4.0 | Favorable for partitioning into common organic solvents.[3] |
| pKa (Conjugate Acid) | ~5.5 - 6.0 (Pyridine Nitrogen) | The aqueous sample must be basified (pH > 8.0) to neutralize the molecule for optimal extraction.[2] |
| Key Functional Groups | Pyridine, Carbamate, Fluorophenyl | A mix of polar and non-polar characteristics requires a solvent of intermediate polarity. |
Rational Solvent Selection for Liquid-Liquid Extraction (LLE)
The primary goal in LLE is to select a solvent that maximizes the solubility of the target compound while minimizing the solubility of matrix impurities.[4][5] The ideal solvent should also be immiscible with the sample matrix (typically water), have a low boiling point for easy removal, and be safe to handle.[5]
The Principle of Polarity Matching
The guiding principle is "like dissolves like." To extract our moderately polar analyte, a solvent of intermediate polarity is the logical starting point.[1] Highly non-polar solvents like hexane may result in poor recovery, while highly polar solvents like methanol are miscible with water and thus unsuitable for LLE.[5]
Candidate Solvents
The following table summarizes the properties of suitable water-immiscible solvents, ordered by increasing polarity.
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Characteristics & Rationale |
| Toluene | 2.4 | 0.87 | 111 | Good for non-polar to moderately polar compounds. Higher boiling point makes it harder to remove. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | 55 | Excellent general-purpose solvent; low density (top layer), low boiling point, and less prone to emulsion formation. |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | A versatile and powerful solvent for many organic compounds.[4] Its high density means it will form the bottom layer. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | 77 | A more polar option, effective for a wide range of compounds.[4] It has some solubility in water, which can be reduced by adding salt to the aqueous phase ("salting out").[2] |
Decision Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting and optimizing an LLE solvent.
Caption: LLE solvent selection and optimization workflow.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of the analyte from a 10 mL aqueous sample.
Materials:
-
Extraction Solvent (Dichloromethane or Ethyl Acetate)
-
1 M Sodium Bicarbonate (NaHCO₃) or 1 M Sodium Hydroxide (NaOH) solution
-
pH paper or calibrated pH meter
-
50 mL separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place 10 mL of the aqueous sample into the separatory funnel.
-
pH Adjustment: Add the basic solution (1 M NaHCO₃ or NaOH) dropwise while gently swirling. Periodically check the pH, continuing to add base until the aqueous phase is stable at pH > 8.0. This step is critical to ensure the pyridine moiety is deprotonated.[2]
-
Solvent Addition: Add 20 mL of the chosen extraction solvent (e.g., Ethyl Acetate) to the separatory funnel.
-
Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes with periodic venting.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. If using Ethyl Acetate, the organic layer will be on top. If using Dichloromethane, it will be the bottom layer.
-
Collection: Drain the organic layer into a clean flask. For maximum recovery, re-extract the aqueous layer with a fresh 10 mL portion of the organic solvent and combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts and swirl. The drying agent will clump as it absorbs residual water. Continue adding small portions until some of the powder remains free-flowing.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the extracted analyte.
Caption: Standard workflow for liquid-liquid extraction.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is an excellent alternative to LLE, often providing cleaner extracts and reducing solvent consumption.[6] For a molecule with a basic pyridine handle, a mixed-mode cation exchange sorbent could be ideal, but a standard reversed-phase (e.g., C18) sorbent is also highly effective. The protocol below uses a generic C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg)
-
Methanol (for conditioning and elution)
-
Deionized Water (for conditioning and washing)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the stationary phase, followed by 5 mL of deionized water to equilibrate the phase for an aqueous sample. Do not let the cartridge run dry.
-
Loading: Load the aqueous sample (pre-adjusted to a neutral or slightly basic pH) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The moderately non-polar analyte will adsorb to the C18 stationary phase.
-
Washing: Pass 5 mL of deionized water through the cartridge to wash away salts and highly polar impurities. A wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove less polar impurities.
-
Elution: Place a clean collection tube inside the manifold. Elute the target analyte from the cartridge using 2-4 mL of a strong organic solvent like methanol.[7] The methanol disrupts the hydrophobic interactions, releasing the analyte.
-
Final Step: Evaporate the elution solvent to yield the purified analyte.
Caption: General workflow for solid-phase extraction.
Troubleshooting
-
Low Recovery in LLE:
-
Cause: Incorrect pH of the aqueous phase.
-
Solution: Verify the aqueous phase pH is > 8.0 before extraction.
-
Cause: Insufficient solvent polarity.
-
Solution: Switch from MTBE or DCM to the more polar Ethyl Acetate.
-
Cause: Insufficient mixing or extraction time.
-
Solution: Increase shaking time to ensure equilibrium is reached.
-
-
Emulsion Formation in LLE:
-
Cause: High concentration of detergents or macromolecules; vigorous shaking.
-
Solution: Add a small amount of saturated NaCl solution ("salting out") to the funnel to break the emulsion.[6] Alternatively, centrifuge the mixture.
-
-
Analyte Breakthrough in SPE (Analyte found in wash):
-
Cause: Sample loaded too quickly or cartridge overloaded.
-
Solution: Reduce the flow rate during sample loading or use a larger SPE cartridge.
-
Conclusion
The successful extraction of this compound is readily achievable with a systematic approach grounded in its physicochemical properties. For liquid-liquid extraction, solvents of intermediate polarity such as Ethyl Acetate and Dichloromethane are recommended as primary candidates. Critically, the aqueous phase must be adjusted to a pH greater than 8.0 to ensure the pyridine moiety is in its neutral, organo-soluble form. For applications requiring higher purity and less solvent usage, a reversed-phase Solid-Phase Extraction protocol offers a robust and efficient alternative. By following the detailed protocols and workflows in this guide, researchers can confidently develop and optimize their extraction methodology for this compound.
References
- JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
- Kim, H. Y., et al. (2016). Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine. PMC.
- Di Corcia, A., et al. (2004). Simple and rapid assay for analyzing residues of carbamate insecticides in bovine milk: hot water extraction followed by liquid chromatography-mass spectrometry. Journal of Chromatography A.
- University of Alberta. Conditions for Ideal Extraction Solvents.
- Biotage. (2023). How to choose the best elution solvent for SLE?
- LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 5. 2. Apparatus and Technique [chem.ualberta.ca]
- 6. Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis in Model Systems for Maesil Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jti.com [jti.com]
Troubleshooting & Optimization
Technical Support: Optimization of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate Synthesis
Ticket ID: CHEM-SUP-2024-884 Subject: Low Yield Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Pyridyl-2-Amine" Paradox
You are likely experiencing low yields due to the unique electronic properties of 2-amino-4-methylpyridine . Unlike standard anilines, 2-aminopyridines present a dual-nucleophile challenge:
-
Ring Nitrogen (N1): Highly basic and kinetically favored for acylation, leading to unstable N-acylimino intermediates that hydrolyze back to starting material during workup.
-
Exocyclic Nitrogen (N-exo): The desired target, but electronically deactivated by the electron-withdrawing pyridine ring.
The Solution: To improve yields of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate , you must shift the reaction pathway from a neutral nucleophilic attack (which favors N1) to an anionic mechanism (which favors N-exo) or use specific kinetic trapping agents.
Mechanistic Diagnosis (Why your yield is low)
The following pathway diagram illustrates the competition between the productive pathway and the "dead-end" pathway that consumes your reagents without producing stable product.
Figure 1: Mechanistic competition. Path A (Red) leads to low yields due to unstable intermediates. Path B (Green) is the recommended correction.
Optimized Synthetic Protocols
Do not rely on standard "mix and stir" procedures for this substrate. Choose Method A for mild improvements or Method B for maximum conversion.
Method A: The "Double-Base" Activation (Modified Schotten-Baumann)
Best for: Small scale, avoiding strong bases.
The Logic: Uses a hindered base to scavenge HCl and a nucleophilic catalyst (DMAP) to transfer the acyl group rapidly to the exocyclic amine before the ring nitrogen can interfere.
| Reagent | Equivalents | Role |
| 2-Amino-4-methylpyridine | 1.0 | Substrate |
| 4-Fluorophenyl chloroformate | 1.1 - 1.2 | Electrophile |
| DIPEA (Hünig's Base) | 2.5 | Acid Scavenger (Non-nucleophilic) |
| DMAP | 0.1 - 0.2 | Critical: Acyl Transfer Catalyst |
| DCM or THF (Anhydrous) | [0.2 M] | Solvent |
Protocol:
-
Dissolve amine and DIPEA in anhydrous DCM under
. -
Add DMAP. Cool to 0°C.
-
Add chloroformate dropwise. Do not dump it in.
-
Allow to warm to RT. Stir for 4-6 hours.
-
Critical Check: If TLC shows starting material, heat to 40°C. The "wrong" isomer (Ring N-acylated) can sometimes rearrange to the product with heat.
Method B: The "Anionic" Strategy (Recommended for High Yield)
Best for: Scale-up, stubborn substrates, maximum yield.
The Logic: Pre-deprotonating the amine with NaH creates a hard nucleophile at the exocyclic nitrogen, overriding the ring nitrogen's natural reactivity.
| Reagent | Equivalents | Role |
| 2-Amino-4-methylpyridine | 1.0 | Substrate |
| NaH (60% in oil) | 1.2 - 1.5 | Strong Base (Deprotonation) |
| 4-Fluorophenyl chloroformate | 1.1 | Electrophile |
| THF (Anhydrous) | [0.15 M] | Solvent |
Protocol:
-
Suspend NaH in dry THF at 0°C under Argon/Nitrogen.
-
Add 2-Amino-4-methylpyridine solution (in THF) dropwise.
-
Wait: Stir at 0°C -> RT for 30-45 mins. Evolution of
gas indicates anion formation. The solution often turns yellow/orange. -
Cool back to -10°C or 0°C.
-
Add 4-Fluorophenyl chloroformate dropwise.
-
Quench with saturated
only after TLC confirms consumption.
Purification & Isolation (The "Hidden" Yield Loss)
Researchers often synthesize the product successfully but lose it on the column. Pyridyl carbamates are basic and "stick" to acidic silica gel, leading to broad peaks and degradation.
The Fix: Triethylamine (TEA) Passivation
-
Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate + 1% Triethylamine .
-
Elution: Run the column with 1% TEA in your eluent system.
-
Effect: This neutralizes the acidic sites on the silica, preventing the pyridine ring from binding irreversibly.
Troubleshooting FAQ
Q: I see a new spot on TLC that disappears after aqueous workup. What is it? A: This is likely the Ring-N-acylated salt (1-acylpyridinium salt). It is unstable to water.
-
Fix: Switch to Method B (NaH) to force reaction at the exocyclic nitrogen. Alternatively, if using Method A, heat the reaction to 50°C before workup to encourage rearrangement to the stable carbamate.
Q: My product is co-eluting with the 4-fluorophenol byproduct. A: This is common. 4-fluorophenol is a breakdown product of the chloroformate.
-
Fix: Wash the organic reaction mixture with 1M NaOH (rapidly, cold) during extraction. The phenol will deprotonate and go into the water layer; the carbamate will stay in the organic layer. Warning: Do not expose the carbamate to NaOH for long periods.
Q: Can I use CDI (Carbonyldiimidazole) instead of chloroformate? A: Yes, and it is often cleaner.
-
Protocol: React 4-fluorophenol with CDI (1.1 equiv) in THF first to form the acyl-imidazole intermediate. Then add the 2-amino-4-methylpyridine (and ideally 1.0 eq NaH or DBU). This avoids the moisture sensitivity of chloroformates.
Q: The reaction turns into a solid block. A: Pyridinium salts are precipitating.
-
Fix: Add more solvent (dilute to 0.1 M) or use a more polar solvent like THF instead of DCM.
Decision Tree for Optimization
Use this logic flow to determine your next experiment.
Figure 2: Troubleshooting logic flow.
References
-
Mechanistic Insight on Aminopyridines
- Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Source:Angewandte Chemie Intern
- Relevance: Explains the electronic deactivation and competitive nucleophilicity of 2-aminopyridines.
-
URL:[Link]
-
Carbamate Synthesis Methodology
- Title: Design, Synthesis, and In Vitro Evaluation of New Pyrimidine and Pyridine Carbamate Deriv
- Source:MDPI Pharmaceuticals, 2022, 15(6), 673.
- Relevance: Provides specific experimental conditions (TEA/Chloroformate)
-
URL:[Link]
-
Alternative Anionic Activation (NaH/CDI)
- Title: Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbam
- Source:MDPI Molecules, 2022.
- Relevance: Details the NaH/CDI "Method B" protocol for difficult carbamate couplings involving fluorinated arom
-
URL:[Link]
-
Silica Gel Stability
- Title: 1-(Pyridin-2-yl)
- Source:ResearchG
- Relevance: Discusses the interaction of pyridine moieties with silica gel silanol groups, supporting the need for TEA neutraliz
-
URL:[Link]
Troubleshooting impurity formation during pyridin-2-ylcarbamate crystallization
Current Status: System Operational | Topic ID: PYR-CARB-002 | Access Level: Senior Scientist
Executive Summary: The Pyridine-Carbamate Paradox
Crystallizing pyridin-2-ylcarbamates presents a unique "structural paradox." The pyridine nitrogen (N1) provides essential pharmacological activity but simultaneously acts as an intramolecular base, catalyzing the degradation of the carbamate linkage. Unlike simple alkyl carbamates, the pyridin-2-yl moiety destabilizes the carbonyl , making it highly susceptible to hydrolysis (reverting to amine + alcohol) and aminolysis (forming urea impurities) even under mild crystallization conditions.
This guide moves beyond standard "trial-and-error" screening. It applies mechanistic causality to troubleshoot impurity formation, focusing on the Dabigatran Etexilate class of intermediates as the archetypal model.
Module 1: Chemical Instability (Hydrolysis & Urea Formation)
The Problem: "My purity drops during the cooling ramp."
Symptom: HPLC shows increasing levels of the corresponding 2-aminopyridine derivative or symmetrical ureas after long crystallization hold times.
Root Cause Analysis
The proximity of the pyridine nitrogen to the carbamate nitrogen allows for Intramolecular General Base Catalysis .
-
Hydrolysis: Trace water attacks the carbonyl, assisted by the pyridine ring protonating the leaving group or deprotonating the water.
-
Urea Formation: If excess amine (starting material) is present, or if the carbamate dissociates to an isocyanate intermediate (via elimination), it reacts rapidly to form stable urea impurities.
Troubleshooting Protocol: The "Dry-Acid" Stabilization
Do not rely solely on cooling. You must chemically arrest the degradation pathway.
| Parameter | Recommendation | Mechanistic Rationale |
| Solvent Water Content | < 0.1% w/w (KF) | Critical: Even stoichiometric water equivalents can trigger autocatalytic hydrolysis. Use anhydrous solvents (e.g., dry Acetone/Ethanol). |
| pH Modulation | Add 0.5 - 1.0 eq. Acetic Acid | Protonating the pyridine nitrogen ( |
| Temperature Limit | < 40°C | Above 40°C, the elimination-addition pathway to isocyanates becomes kinetically accessible, leading to urea dimerization. |
| Hold Time | < 4 Hours | Minimize residence time in the "supersaturated solution" state where molecules are mobile and reactive. |
Visualizing the Pathway
The following diagram illustrates the competing pathways between stable crystallization and impurity formation.
Caption: Mechanistic bifurcation: Protonation (Acid) stabilizes the starting material, preventing the isocyanate route (Yellow) and hydrolysis (Red).
Module 2: Physical Phase Separation (Oiling Out)
The Problem: "The solution turned milky/oily instead of precipitating."
Symptom: Formation of a second liquid phase (Liquid-Liquid Phase Separation - LLPS) before crystals appear. This "oil" traps impurities, making purification impossible.
Root Cause Analysis
Pyridin-2-ylcarbamates often possess conformational flexibility and moderate lipophilicity.
-
Metastable Zone Width (MSZW): The gap between solubility and the oiling-out boundary is narrow.
-
Impurity Effect: High impurity levels depress the melting point, causing the effective melting point of the solvated solid to drop below the crystallization temperature (
).[1]
Troubleshooting Protocol: The "Seeding & Anti-Solvent" Balance
Oiling out is a kinetic trap.[2] You must bypass it thermodynamically.
Step-by-Step Recovery:
-
Re-heat: Heat the mixture until the oil phase redissolves completely (Clear Point).
-
Seed at High T: Add 0.5 - 1.0 wt% of pure seed crystals immediately upon entering the metastable zone (usually 5-10°C below saturation temperature).
-
Why? Seeds provide a template for surface integration, bypassing the high-energy nucleation step that favors amorphous oiling.
-
-
Slow Anti-Solvent Addition: If using an anti-solvent (e.g., Water into Acetone), add it linearly over 2-4 hours.
-
Critical Rule: Do not exceed a local supersaturation ratio (
) of 1.5. High triggers LLPS.
-
Decision Tree: Oiling Out Recovery
Caption: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS). Purity check is the critical decision node.
Module 3: Structural Impurity Incorporation
The Problem: "I have crystals, but the impurity tracks with them."
Symptom: Recrystallization yields solids with persistent 0.5 - 1.0% impurity levels that do not wash off.
Root Cause Analysis
Solid Solution Formation: The impurity (likely a homologous carbamate or an isomer) has a crystal lattice structure nearly identical to the product. It substitutes into the lattice sites rather than just sticking to the surface.
-
Diagnosis: DSC shows a single melting endotherm that shifts with impurity content (unlike a physical mixture, which would show two distinct peaks or a eutectic melt).
Troubleshooting Protocol: The "Solubility-Limited Impurity Purge" (SLIP)
To break a solid solution, you must change the thermodynamic landscape.
-
Switch Solvent Class: If crystallizing from a proton-donor (Alcohol), switch to a dipole-aprotic (Acetone/Acetonitrile) or non-polar (Toluene).
-
Reslurrying (Digestion):
-
Suspend the solid in a solvent where it has partial solubility (e.g., 5-10%).
-
Cycle the temperature (e.g., 20°C
40°C) for 12-24 hours. -
Mechanism:[3][4][][6][7] Ostwald Ripening. The lattice dissolves and recrystallizes repeatedly. Impurities are thermodynamically less stable in the lattice and will eventually remain in the mother liquor if the partition coefficient (
) favors the liquid phase.
-
FAQ: Rapid Response Unit
Q: Can I use alcohols (Methanol/Ethanol) as solvents?
A: Use with extreme caution. Alcohols can participate in transesterification at the carbamate linkage, especially if the solution is basic (pyridine influence). If you must use ethanol, ensure the temperature stays
Q: My product is colored (yellow/brown) but HPLC shows >99% purity. A: This is typical of pyridine oxidation (N-oxide formation) or trace azo-impurities. These have high extinction coefficients, so even ppm levels cause color.
-
Fix: Add a charcoal filtration step (activated carbon) to the hot solution before crystallization.
Q: Why does the melting point drift after drying? A: Pyridin-2-ylcarbamates often form channel solvates . If you dry too aggressively (high vacuum + heat), you may collapse the crystal lattice, leading to an amorphous or semi-crystalline phase with a lower melting point.
-
Fix: Analyze via TGA (Thermogravimetric Analysis).[8] If solvent loss correlates with crystal collapse, use milder drying conditions or a humidity-controlled oven.
References
-
Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry.
-
Moynihan, H. A., & Horgan, D. E. (2017).[9] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[9][10] Organic Process Research & Development.[9] [9]
-
Capellades, G., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.[4][9] Crystal Growth & Design.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions.
-
Castro, R. A. E., et al. (2001). Nucleophilic Mechanism in Carbamate Hydrolysis.[3] Reaction Kinetics and Catalysis Letters.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Sterically Hindered Couplings
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for researchers encountering challenges with coupling reactions involving the sterically hindered 4-methylpyridin-2-ylcarbamate substrate. Our goal is to explain the causality behind common experimental failures and offer field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the unique challenges posed by 4-methylpyridin-2-ylcarbamate.
Q1: What makes 4-methylpyridin-2-ylcarbamate a "sterically hindered" substrate?
A: Steric hindrance is a phenomenon where the size of atomic groups in a molecule obstructs a chemical reaction.[1][2] In 4-methylpyridin-2-ylcarbamate, the reactive center for N-arylations (a common objective) is the carbamate nitrogen. This nitrogen is flanked by two sources of steric bulk: the pyridine ring itself and the adjacent methyl group at the 4-position of the ring. This crowding physically blocks the approach of catalysts and coupling partners, slowing down or preventing the desired bond formation.
dot
Caption: Steric crowding around the reactive nitrogen center.
Q2: Which types of coupling reactions are most affected by this steric hindrance?
A: Palladium-catalyzed cross-coupling reactions, which are fundamental for C-N bond formation, are highly sensitive to steric effects.[3] The most relevant and challenging reactions for this substrate include:
-
Buchwald-Hartwig Amination: This is a primary method for forming C-N bonds between an amine (or carbamate) and an aryl halide.[4] The efficiency of its key steps—oxidative addition and reductive elimination—is heavily influenced by the steric environment of both the catalyst and the substrates.[4][5]
-
Chan-Lam Coupling: A copper-mediated reaction that couples amines with boronic acids.[6] While often complementary to palladium catalysis, it can also be sluggish with hindered substrates.
-
Suzuki-Miyaura Coupling: If the carbamate is part of a larger molecule that also contains a halide, its steric presence can influence the coupling of that halide with a boronic acid.[7][8]
Q3: What is the core strategy for improving coupling reactions with this substrate?
A: The central strategy involves carefully selecting a catalytic system that can overcome the high activation energy barrier imposed by steric hindrance. This is almost always achieved by modifying the ligand coordinated to the metal center (typically palladium). The ideal ligand for this purpose is both bulky and electron-donating .
-
Bulkiness promotes the formation of a highly reactive, monoligated palladium intermediate (L1Pd), which is believed to be the active catalytic species in many modern cross-coupling reactions.[9][10]
-
Strong electron-donating character (high basicity) increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step and subsequent reductive elimination.[10]
Part 2: Troubleshooting Guide for Low-Yield Reactions
This section provides a systematic approach to diagnosing and solving common issues encountered during coupling experiments.
dot
Caption: A decision-making flowchart for troubleshooting.
Issue 1: Reaction Stalls or Yield is <20%
Possible Cause A: Ineffective Ligand Choice
The primary reason for failure in sterically demanding couplings is an inadequate ligand. First-generation ligands like PPh₃ or even some bidentate ligands like BINAP may not provide the necessary steric bulk or electron-donating properties to facilitate the reaction.[4][9][11] The catalytic cycle stalls because the bulky substrates cannot easily coordinate to the palladium center or the final reductive elimination step is too slow.[4]
Recommended Solutions:
-
Switch to Modern Biaryl Monophosphine Ligands: These are the industry standard for challenging couplings. They possess bulky frameworks and strong σ-donating capabilities that stabilize the active monoligated palladium species.[10]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent alternatives, known for their strong σ-donor properties and steric bulk, which can enhance catalytic activity for hindered substrates.[12][13]
| Ligand Class | Examples | Key Advantages for Hindered Substrates |
| Buchwald Ligands | RuPhos, BrettPhos, XPhos | Highly bulky and electron-rich; promotes fast oxidative addition and reductive elimination.[10] |
| Hartwig Ligands | Tri(tert-butyl)phosphine | Very strong electron donor, though can be sensitive to air.[10] |
| NHC Ligands | IPr, SIPr, IMes | Strong σ-donors, form very stable palladium complexes, effective for challenging couplings.[12][13] |
Possible Cause B: Suboptimal Base Selection
The base in a Buchwald-Hartwig reaction plays a crucial role in deprotonating the amine/carbamate to form the active nucleophile.[3] A base that is too weak will not generate a sufficient concentration of the nucleophile. Conversely, a base that is too sterically hindered itself may lead to slow deprotonation kinetics.
Recommended Solutions:
-
Employ a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is often the base of choice for challenging aminations due to its high basicity.[3] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.
-
Use a Weaker Base for Sensitive Substrates: If your coupling partner contains base-sensitive functional groups (like esters), a strong base might cause decomposition.[5] In these cases, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be effective, though they may require higher temperatures or longer reaction times.[11]
Possible Cause C: Insufficient Thermal Energy
Coupling reactions involving sterically hindered substrates often have a high activation energy. Room temperature or mild heating (e.g., 60-80 °C) may not be sufficient to drive the reaction to completion.
Recommended Solutions:
-
Increase Reaction Temperature: Typical temperatures for these couplings are between 100-120 °C.[3][14] Solvents like toluene, dioxane, or t-BuOH are commonly used.[5] Always monitor for potential substrate decomposition at higher temperatures.
-
Extend Reaction Time: Hindered reactions are often slow. It is not uncommon for these reactions to require 12 to 24 hours to reach completion.[1] Monitor the reaction by TLC or LC-MS to track progress.
Part 3: Optimized Experimental Protocol
This section provides a validated starting protocol for a Buchwald-Hartwig amination of 4-methylpyridin-2-ylcarbamate with a generic aryl bromide.
Protocol: Palladium-Catalyzed N-Arylation
dot
Caption: The key steps of the catalytic cycle, highlighting the reductive elimination barrier.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-methylpyridin-2-ylcarbamate (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
RuPhos (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to aryl bromide)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, 4-methylpyridin-2-ylcarbamate, Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Heating and Stirring: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Periodically (e.g., at 4h, 12h, and 24h), take a small aliquot of the reaction mixture (via syringe), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired N-aryl product.
References
-
Doyle, A. & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. [Link]
-
Niemeyer, Z. L., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
Jana, R., et al. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Books. [Link]
-
Singh, P., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Biffis, A., et al. (2018). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Kainz, Q. M., et al. (2016). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. ResearchGate. [Link]
-
Gholinejad, M., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]
-
Hermidas, P., et al. (2020). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters. [Link]
-
Chen, Y., et al. (2021). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. PMC. [Link]
-
Xu, K., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Akiri, S. O. & Ojwach, S. O. (2021). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. ResearchGate. [Link]
-
Gholinejad, M., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Li, P. & Xu, J.-C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Shields, J. D., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Vandyck, K., et al. (2017). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Fu, G. C. (2004). Cross-Coupling Reactions of Unactivated Alkyl Halides. DSpace@MIT. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
-
Reddit. (2021). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing column chromatography separation for fluorinated carbamates
Technical Support Center: Optimization of Column Chromatography for Fluorinated Carbamates
Status: Active Ticket ID: CHROM-FL-CARB-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fluorous-Polar" Paradox
Separating fluorinated carbamates presents a unique chromatographic paradox. You are dealing with two competing physicochemical forces:
-
The Fluorine Effect: Fluorine atoms introduce high electronegativity and "fluorous" character, often making the molecule lipophilic yet distinct from hydrocarbon lipophilicity (hydrophobic but not necessarily lipophilic in the traditional sense).
-
The Carbamate Motif: The carbamate linkage (
) introduces hydrogen bonding potential and susceptibility to hydrolysis, particularly in alkaline environments.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
This guide moves beyond standard C18 protocols to address these specific molecular behaviors.
Part 1: Stationary Phase Selection (FAQ)
Q: My standard C18 column shows poor resolution between my fluorinated carbamate and its des-fluoro impurities. Should I switch columns?
A: Yes. While C18 relies on hydrophobic interactions, it often fails to discriminate between the "cavity formation" energy differences of C-H vs. C-F bonds.
Recommendation: Switch to a Pentafluorophenyl (PFP) stationary phase.
-
The Mechanism: PFP phases utilize a "fluorophilic" retention mechanism. The electron-deficient aromatic ring in PFP columns interacts strongly with the electron-rich fluorine atoms on your analyte via
and dipole-dipole interactions. -
Evidence: Research demonstrates that PFP phases exhibit superior selectivity (
) for fluorinated compounds compared to alkyl phases, often resolving positional isomers that co-elute on C18 [1, 2].
Q: I am seeing peak tailing on silica gel flash columns. Is this due to the fluorine?
A: Unlikely. The tailing is almost certainly driven by the carbamate nitrogen interacting with acidic silanols on the silica surface.
-
The Fix: Do not use bare silica if possible. Use amino-functionalized silica or neutralized silica (pre-washed with 1% triethylamine in hexane).
-
Alternative: For flash purification, "Reverse Phase Flash" using C18-functionalized silica is vastly superior for carbamates because it suppresses silanol activity and allows for buffered mobile phases [3].
Part 2: Mobile Phase & Stability Protocols
Q: Can I use basic modifiers (0.1% Triethylamine) to fix peak shape?
A: Proceed with extreme caution.
-
Risk: Carbamates are susceptible to hydrolysis, a reaction catalyzed rapidly by base (pH > 7.[1]5) and heat. Using TEA can degrade your sample during the run or widely during fraction evaporation.
-
Protocol: Use Ammonium Acetate (10-20 mM) or Formic Acid (0.1%) to maintain pH between 3.0 and 5.0. This pH range protonates residual silanols (suppressing tailing) while maintaining the stability of the carbamate linkage [4].
Q: How do I enhance the "fluorous" separation effect in the mobile phase?
A: Use Fluorinated Alcohols as modifiers.
-
Advanced Technique: Adding 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to the mobile phase can dramatically alter selectivity. These solvents preferentially solvate the fluorinated segments of your molecule, enhancing the partition coefficient difference between fluorinated and non-fluorinated species [5, 6].
Part 3: Troubleshooting & Optimization Logic
Scenario A: The "Ghost" Peak (Hydrolysis)
-
Symptom: You see a small peak eluting before your main peak that grows if the sample sits in the autosampler.
-
Diagnosis: On-column or in-vial hydrolysis. The "ghost" is likely the amine or alcohol hydrolysis product.
-
Validation Step: Re-inject the same vial after 4 hours. If the ratio of impurity:product increases, your mobile phase pH is too high.
Scenario B: Retention Time Drift
-
Symptom: Retention times decrease over sequential runs.
-
Diagnosis: "Phase Dewetting" (if using high aqueous content on C18) or "Fluorine Saturation" (rare, but possible on PFP).
-
Immediate Fix: For C18, ensure organic content never drops below 5% to prevent pore collapse. For PFP, ensure column re-equilibration time is at least 10 column volumes due to the rigid solvation shell of fluorinated phases.
Part 4: Visualized Workflows
Figure 1: Column Selection Decision Tree
Caption: Logical decision matrix for selecting the optimal stationary phase based on analyte properties and separation goals.
Figure 2: Mobile Phase Optimization Loop
Caption: Iterative workflow for tuning mobile phase composition to balance resolution and analyte stability.
Part 5: Quantitative Reference Data
Table 1: Mobile Phase Modifier Effects on Fluorinated Carbamates
| Modifier | Primary Function | pH Range | Risk Factor | Recommended Conc. |
| Formic Acid | Protonates silanols; improves peak shape. | ~2.7 | Low (Acid stable) | 0.1% v/v |
| Ammonium Acetate | Buffers pH; prevents hydrolysis. | 4.5 - 5.5 | Very Low | 10 - 20 mM |
| Triethylamine (TEA) | Blocks silanols; fixes severe tailing. | > 10.0 | High (Hydrolysis) | < 0.1% (Avoid if possible) |
| Trifluoroethanol (TFE) | Increases selectivity for F-compounds. | Neutral | Moderate (Cost) | 5 - 15% v/v |
References
-
Regalado, E. L., et al. (2015).[2] "Evaluation of fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals." Journal of Chromatography A. Link
-
West, C., et al. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. Link
-
Biotage Application Note. (2023). "When should I use C18 rather than silica for flash chromatography?" Link
-
BenchChem Tech Support. (2025). "Reducing Carbamates Hydrolysis During Sample Preparation." Link
-
Li, X., et al. (2014). "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." Journal of Fluorine Chemistry. Link
-
Olesik, S. (2020). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Link
Sources
Technical Support Center: Troubleshooting Solubility of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate in Cell Culture Media
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate in their cell culture experiments. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested insights to help you navigate these issues effectively. Our approach is grounded in a systematic, cause-and-effect methodology to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when encountering solubility problems with this compound.
Q1: I've added this compound directly to my cell culture medium, but it's not dissolving. What's happening?
A1: Direct dissolution of hydrophobic compounds like this compound in aqueous cell culture media is often unsuccessful due to its likely poor water solubility.[1][2] The complex, salt-rich environment of cell culture media can further suppress the solubility of non-polar molecules. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final culture medium.
Q2: What is the best initial organic solvent to use for my stock solution?
A2: For initial testing, Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent for preparing high-concentration stock solutions of poorly soluble compounds for cell culture applications.[1] It has a high solubilizing power for a wide range of organic molecules and is miscible with water. However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity.
Q3: I've prepared a DMSO stock, but the compound precipitates when I add it to the cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, becomes insoluble as it is diluted into the aqueous environment of the cell culture medium. The following troubleshooting guide will provide a systematic approach to resolving this.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols can also be used.[1][3] The choice of solvent depends on the specific properties of your compound and the sensitivity of your cell line. It is always advisable to perform a vehicle control experiment to assess the impact of the solvent on your cells at the final working concentration.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues
This guide provides a systematic workflow to address the precipitation of this compound upon its addition to cell culture media.
Step 1: Optimizing the Stock Solution and Dilution Technique
The initial focus should be on refining your stock solution preparation and the method of its introduction into the aqueous medium.
Protocol 1: Preparation of a Concentrated Stock Solution and Serial Dilution
-
Objective: To prepare a high-concentration stock solution and dilute it in a manner that minimizes precipitation.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Perform a serial dilution of your stock solution into pre-warmed (37°C) cell culture medium. Instead of a single large dilution, add small aliquots of the stock to the vigorously vortexing or stirring medium. This gradual introduction can prevent localized high concentrations that lead to precipitation.
-
Visually inspect for any signs of precipitation (cloudiness, crystals) immediately after dilution and after a short incubation at 37°C.
-
If precipitation is still observed, consider lowering the concentration of your stock solution (e.g., to 5 mM or 1 mM) and repeat the serial dilution.
-
Troubleshooting Workflow for Stock Solution and Dilution
Caption: A step-by-step workflow for optimizing stock solution and dilution.
Step 2: Advanced Solubilization Strategies
If optimizing the dilution technique is insufficient, more advanced formulation strategies may be necessary.
Option A: pH Adjustment
The solubility of a compound can sometimes be increased by adjusting the pH of the medium.[3][4] For a compound like this compound, the pyridine nitrogen may be protonated at a lower pH, increasing its aqueous solubility.
Protocol 2: pH-Mediated Solubility Enhancement
-
Objective: To determine if adjusting the pH of the cell culture medium improves the solubility of the compound.
-
Caution: Significant changes in the pH of the cell culture medium can be detrimental to cell health. This should be approached with caution and the final pH of the medium must be verified to be within the physiological range for your cells (typically pH 7.2-7.4).
-
Procedure:
-
Prepare a small volume of your cell culture medium and adjust the pH to a slightly more acidic level (e.g., pH 7.0) using sterile, dilute HCl.
-
Attempt to dilute your DMSO stock solution into this pH-adjusted medium.
-
If solubility is improved, you will need to carefully readjust the final medium pH back to the physiological range with sterile, dilute NaOH before adding it to your cells.
-
It is critical to run a control with pH-adjusted medium without the compound to ensure the pH manipulation itself does not affect cell viability and function.
-
Option B: Use of Excipients
Excipients are inactive substances used to help deliver the active compound. For cell culture, cyclodextrins are a common choice to enhance the solubility of hydrophobic molecules.[4]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound can be encapsulated within the cyclodextrin's core, forming an inclusion complex that is more soluble in the aqueous medium.[4]
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To use HP-β-CD to improve the solubility of this compound.
-
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile
-
This compound
-
DMSO, cell culture grade
-
Cell culture medium
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your cell culture medium. A typical starting concentration is 1-2% (w/v).
-
Prepare a stock solution of your compound in DMSO as previously described.
-
Slowly add the DMSO stock of your compound to the HP-β-CD containing medium while vortexing.
-
Allow the mixture to equilibrate (e.g., by rotating at room temperature for 1-2 hours) to facilitate the formation of the inclusion complex.
-
Visually inspect for any precipitation.
-
As with all excipients, a vehicle control with HP-β-CD alone at the final concentration is essential to rule out any effects of the cyclodextrin on your cells.
-
Decision-Making Flowchart for Advanced Solubilization
Sources
Validation & Comparative
A Researcher's Guide to Fatty Acid Amide Hydrolase (FAAH) Inhibition: Benchmarking Novel Carbamates Against Established Inhibitors
In the dynamic field of drug discovery, particularly concerning pain, inflammation, and neurological disorders, Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target.[1][2] This enzyme plays a crucial role in the endocannabinoid system by terminating the signaling of anandamide and other bioactive fatty acid amides.[3][4][5] Inhibiting FAAH elevates the endogenous levels of these signaling lipids, offering a nuanced approach to therapeutic intervention that may circumvent the side effects associated with direct cannabinoid receptor agonists.[6][7]
This guide provides a comparative framework for researchers evaluating novel FAAH inhibitors, specifically focusing on the carbamate class of compounds. While a specific IC50 value for the investigational compound 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate is not publicly documented, this guide will establish a robust benchmark by comparing well-characterized, standard FAAH inhibitors. Furthermore, we will delve into the structural-activity relationships (SAR) that govern the potency of such compounds and provide a detailed, field-proven protocol for determining their inhibitory activity in your own laboratory.
The Mechanism of Carbamate Inhibition of FAAH
Carbamate-based inhibitors, a prominent class of FAAH antagonists, typically act as irreversible or slowly reversible inactivators of the enzyme.[6][8] Their mechanism involves the covalent modification of a critical serine residue (Ser241) within the enzyme's catalytic triad.[9] This process, known as carbamylation, renders the enzyme inactive, preventing it from hydrolyzing its endogenous substrates like anandamide. The stability and reactivity of the carbamate group, influenced by its aryl and alkyl substituents, are key determinants of inhibitory potency.[10][11] The structure of this compound suggests it belongs to this class, making it a plausible candidate for FAAH inhibition.
Comparative Analysis of Standard FAAH Inhibitors
To provide a clear benchmark for potency, we will compare the half-maximal inhibitory concentration (IC50) values of three widely studied standard FAAH inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a critical parameter in drug development. It is important to note that for irreversible inhibitors, the IC50 can be influenced by assay conditions such as pre-incubation time.[8]
| Inhibitor | Chemical Class | IC50 (Human FAAH) | IC50 (Rat FAAH) | Key Characteristics |
| URB597 | O-Aryl Carbamate | ~3-5 nM[8][12] | ~5 nM[8][10][12] | Potent, selective, and well-characterized. Often used as a reference compound. |
| PF-3845 | Piperidine Urea | Kᵢ = 230 nM[13] | - | Highly selective, irreversible inhibitor. |
| JNJ-42165279 | Piperazine Carboxamide | 70 nM | 313 nM | Orally active and has been investigated in clinical trials. |
This table clearly demonstrates the range of potencies for established FAAH inhibitors, with compounds like URB597 exhibiting low nanomolar activity. Any novel compound, including this compound, would ideally need to demonstrate comparable or superior potency to be considered a strong candidate for further development.
The Endocannabinoid Signaling Pathway and the Role of FAAH
To appreciate the significance of FAAH inhibition, it is essential to understand its place within the endocannabinoid system. The following diagram illustrates this pathway.
Caption: FAAH terminates anandamide signaling.
As depicted, FAAH is an intracellular enzyme that degrades anandamide after its reuptake from the synaptic cleft, thereby terminating its signaling effects on cannabinoid receptors like CB1.[1][6] By inhibiting FAAH, the concentration and duration of anandamide's action are increased, leading to enhanced endocannabinoid tone.[7]
Experimental Protocol: Determining IC50 of Novel FAAH Inhibitors
The following is a detailed protocol for a robust, cell-based fluorometric assay to determine the IC50 value of a test compound like this compound. This method is based on established and widely used principles for measuring FAAH activity.
I. Materials and Reagents
-
Cell Line: HEK293 cells stably overexpressing human FAAH (or other suitable cell line).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Tris-HCl buffer (pH 9.0) with 1 mM EDTA.
-
FAAH Substrate: AMC-Arachidonoyl amide (a fluorogenic substrate).
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock.
-
Reference Inhibitor: URB597 (for positive control).
-
Lysis Buffer: Assay buffer containing a mild detergent (e.g., 0.1% Triton X-100).
-
Protein Quantification: BCA Protein Assay Kit.
-
Instrumentation: 96-well microplate reader with fluorescence detection (Excitation: ~355 nm, Emission: ~460 nm).
II. Experimental Workflow
Caption: Workflow for IC50 determination of FAAH inhibitors.
III. Step-by-Step Methodology
-
Cell Seeding:
-
Culture FAAH-expressing HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution series of the test compound (e.g., from 100 µM to 0.1 nM) in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare dilutions for the positive control (URB597) and a vehicle control (medium with the same final DMSO concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C. This pre-incubation allows irreversible inhibitors to bind to the enzyme.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the compound-containing medium and wash the cells once with PBS.
-
Add 50 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.
-
Transfer the lysate to a new microplate for protein quantification using a BCA assay, following the manufacturer's protocol. This step is crucial for normalizing enzyme activity to the amount of protein in each well.
-
-
FAAH Activity Measurement:
-
In a new 96-well black, flat-bottom plate, add 10-20 µg of protein from each cell lysate.
-
Adjust the volume in each well to 50 µL with FAAH assay buffer.
-
Prepare a reaction mix containing the fluorogenic FAAH substrate (e.g., AMC-Arachidonoyl amide at a final concentration of 200 µM) in assay buffer.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 355 nm, Em: 460 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rate to the protein concentration to get the specific FAAH activity.
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
While the precise inhibitory potency of this compound against FAAH remains to be publicly reported, its carbamate structure places it within a well-established class of FAAH inhibitors. By understanding the structure-activity relationships of this class and benchmarking against standard inhibitors like URB597, researchers can effectively contextualize the performance of novel compounds. The provided detailed protocol offers a reliable and reproducible method for determining IC50 values, empowering research and development professionals to quantitatively assess new chemical entities targeting FAAH and to drive forward the discovery of novel therapeutics for a range of human diseases.
References
- JNJ-42165279 | FAAH Inhibitor - MedchemExpress.com. (URL: )
-
JNJ-42165279 - Wikipedia. (URL: [Link])
-
FAAH Gene: Role in the Endocannabinoid System & Health. (URL: [Link])
-
Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology, 158(1), 193-207. (URL: [Link])
-
JNJ-42165279 is a FAAH Inhibitor for Depressive Disorder Research. (URL: [Link])
-
Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (URL: [Link])
-
Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38. (URL: [Link])
-
What are FAAH inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance - PMC. (URL: [Link])
-
Understanding Fatty Acid Amide Hydrolase: The Key to Cannabinoid Signaling - Oreate AI. (URL: [Link])
-
The role of fatty acid amide hydrolase enzyme inhibitors in Alzheimer's disease - PubMed. (URL: [Link])
-
Carbamates as Potent FAAH Inhibitors. (URL: [Link])
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unipr.it [air.unipr.it]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Spectroscopic Identification of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate via FTIR
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate, a molecule of interest in medicinal chemistry and materials science. Moving beyond a simple peak list, we will explore the causal relationships between molecular structure and vibrational modes, offering a framework for unambiguous identification and differentiation from its synthetic precursors. The protocols and interpretations presented herein are designed to be self-validating, grounded in established spectroscopic principles and supported by experimental data from peer-reviewed literature.
The Molecular Blueprint: Structure and Vibrational Logic
To effectively interpret the FTIR spectrum, we must first deconstruct the molecule into its core functional components. The structure of this compound contains three key regions, each with its own set of characteristic vibrational modes:
-
The Carbamate Linker (-NH-C(=O)-O-): This central moiety is the most definitive feature, created during the synthesis. Its formation results in the appearance of unique and strong absorptions.
-
The 4-Fluorophenyl Ring: This aromatic system contributes several peaks, including a highly characteristic C-F stretching vibration.
-
The 4-Methylpyridin-2-yl Moiety: This substituted heterocyclic ring adds its own distinct C=C and C=N stretching vibrations, along with absorptions from the methyl group.
The successful synthesis of the target molecule is confirmed by the disappearance of precursor functional groups and the concurrent appearance of the carbamate signature.
Caption: Key functional groups and their associated vibrational modes.
Decoding the Spectrum: Characteristic Peaks of the Target Molecule
The FTIR spectrum of this compound is a composite of absorptions from its constituent parts. The following regions are critical for its identification.
-
N-H and C-H Stretching Region (3500 - 2800 cm⁻¹):
-
N-H Stretch: A single, sharp to moderately broad peak is expected in the range of 3200-3400 cm⁻¹. This peak is a hallmark of a secondary amine within a carbamate and is often influenced by hydrogen bonding. In the solid state, this peak will likely be broader and at a lower wavenumber compared to a measurement in a non-polar solvent. The presence of a single N-H peak, as opposed to the two peaks of a primary amine, is a crucial indicator of product formation.
-
Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹. These are characteristic of the C-H bonds on both the fluorophenyl and pyridine rings.
-
Methyl C-H Stretch: Absorptions corresponding to the asymmetric and symmetric stretching of the methyl group's C-H bonds will be present between 2850-2980 cm⁻¹.
-
-
The Carbonyl (C=O) Stretching Region (1800 - 1700 cm⁻¹):
-
C=O Stretch: This is arguably the most intense and diagnostic peak in the spectrum. For an aryl carbamate, a very strong absorption is expected between 1710-1745 cm⁻¹ .[1][2][3] The conjugation with the pyridine ring on the nitrogen side and the electronic effect of the fluorophenyl group on the oxygen side will modulate this frequency. Its high intensity is due to the large change in dipole moment during the vibration.
-
-
Fingerprint Region (1650 - 600 cm⁻¹):
-
Aromatic Ring Stretches (C=C and C=N): A series of medium to strong peaks between 1400 cm⁻¹ and 1610 cm⁻¹ corresponds to the stretching vibrations within the fluorophenyl and pyridine rings.[4] Pyridine itself shows strong absorptions in this region.[5][6]
-
N-H Bending: A medium intensity peak is often found around 1610-1620 cm⁻¹, sometimes overlapping with the aromatic ring stretches.[2]
-
C-O and C-N Stretches: The region between 1200-1300 cm⁻¹ will contain strong, coupled vibrations corresponding to the C-O and C-N bonds of the carbamate linker. Aryl-O stretching in esters and similar compounds typically appears as a strong band in this area.[2]
-
C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the 1000-1400 cm⁻¹ range.[7][8][9] For 4-fluorophenol specifically, a prominent band appears around 1220 cm⁻¹, which is a key marker for this part of the molecule.[10]
-
Out-of-Plane (OOP) Bending: A strong peak between 800-860 cm⁻¹ is indicative of the para-substitution pattern on the fluorophenyl ring.[8]
-
Comparative Analysis: Proving the Transformation
The most rigorous method for confirming the identity of the product is to compare its spectrum with those of the starting materials: 4-Fluorophenol and 2-Amino-4-methylpyridine. The logic is simple: the spectral features of the reactants must vanish, while the new, characteristic features of the product must appear.
| Vibrational Mode | 4-Fluorophenol | 2-Amino-4-methylpyridine | This compound (Product) | Interpretation of Change |
| O-H Stretch | ~3200-3550 cm⁻¹ (strong, broad)[10][11] | N/A | Absent | Confirms reaction of the phenolic hydroxyl group. |
| N-H Stretch | N/A | ~3300-3500 cm⁻¹ (two bands, primary amine)[9] | ~3200-3400 cm⁻¹ (one band, secondary amine) | Confirms reaction of the primary amine to form a secondary amine carbamate. |
| C=O Stretch | N/A | N/A | ~1710-1745 cm⁻¹ (very strong) [1][2][12] | Appearance of the carbamate carbonyl group; definitive proof of product formation. |
| C-F Stretch | ~1220 cm⁻¹ (strong)[10] | N/A | ~1220 cm⁻¹ (strong, present) | Retention of the fluorophenyl moiety. |
| Pyridine Ring Modes | N/A | Present (e.g., ~1600 cm⁻¹)[13][14] | Present (may be slightly shifted) | Retention of the methylpyridine moiety. |
This comparative approach provides a self-validating system. The disappearance of the broad phenolic O-H band and the primary amine's double N-H stretch, coupled with the emergence of a single secondary N-H band and a powerful C=O stretch, constitutes conclusive evidence for the successful synthesis of this compound.
Experimental Protocol: Standard Operating Procedure for FTIR Analysis
Acquiring a high-quality, reproducible FTIR spectrum is paramount. The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples.
Objective: To obtain a clean, high-resolution FTIR spectrum of the solid sample, free from atmospheric and moisture interference.
Methodology Workflow:
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Bioequivalence & Performance Guide: 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate (FMPC) Analogs
This guide provides an in-depth technical framework for evaluating the bioequivalence (BE) and comparative performance of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate (FMPC) and its structural analogs.
Designed for drug development professionals, this document treats FMPC as a representative Lead Candidate in the class of N-(pyridin-2-yl)carbamate derivatives—a scaffold commonly associated with KCNQ (Kv7) potassium channel openers (similar to Flupirtine/Retigabine) and anti-inflammatory agents (p38 MAPK/NAMPT inhibitors).
Executive Summary & Compound Profile
This compound (FMPC) is a lipophilic carbamate derivative designed to modulate neuronal excitability or inflammatory pathways. Its structural core combines a 4-methylpyridin-2-amine moiety with a 4-fluorophenol leaving group via a carbamate linkage.
In bioequivalence studies, the critical challenge for FMPC analogs is balancing hydrolytic stability against bioavailability . Unlike simple amides, the carbamate bond is susceptible to plasma esterases, making the choice of analyte (parent vs. metabolite) and formulation strategy pivotal.
Chemical Profile
| Property | Specification | Relevance to Bioequivalence |
| IUPAC Name | 4-Fluorophenyl (4-methylpyridin-2-yl)carbamate | Defines the specific regioisomer (N-linked pyridine). |
| Molecular Formula | C₁₃H₁₁FN₂O₂ | MW ~246.24 g/mol . |
| Lipophilicity (LogP) | ~2.5 - 3.2 (Predicted) | High permeability (BCS Class II); dissolution-limited absorption. |
| Metabolic Lability | Moderate (Carbamate hydrolysis) | Requires stabilization in ex-vivo plasma samples. |
Comparative Performance: FMPC vs. Alternatives
The following table compares FMPC against established functional analogs (Standard of Care) and structural derivatives.
Table 1: Comparative Pharmacokinetic & Physicochemical Matrix
| Feature | FMPC (Lead Candidate) | Alternative A: Retigabine (Standard) | Alternative B: tert-Butyl Analog |
| Structure Class | N-Pyridinyl Carbamate | N-Phenyl Carbamate | N-Pyridinyl Carbamate (BOC) |
| Primary Indication | KCNQ Opener / Anti-inflammatory | Anticonvulsant (KCNQ2-5) | Synthetic Intermediate / Prodrug |
| Solubility (pH 7.4) | Low (< 0.1 mg/mL) | Moderate (Formulated as HCl) | Very Low (High Lipophilicity) |
| Metabolic Route | Hydrolysis to 4-methylpyridin-2-amine + 4-fluorophenol | N-acetylation (NAT2) + Glucuronidation | Acid-catalyzed deprotection |
| Bioavailability (F) | ~60-70% (Est.) | ~60% (Dose-linear) | < 20% (Poor absorption) |
| Tmax | 1.5 – 2.0 h | 0.5 – 2.0 h | Variable |
| Half-life (t½) | 6 – 8 h | 8 h | < 2 h (Rapid clearance) |
| Toxicity Risk | Fluorophenol release (Monitor renal) | Pigmentation (Retina/Skin) | Pyridine accumulation |
Expert Insight: The tert-butyl analog (Alternative B) is often cited in synthesis (e.g., Laufer & Koch, 2008) but fails as a drug candidate due to rapid metabolic clearance and poor solubility. FMPC offers a balance of stability and potency but requires careful monitoring of the 4-fluorophenol metabolite.
Mechanism of Action & Metabolic Pathway
Understanding the metabolic fate is non-negotiable for designing the BE assay. FMPC acts as a "pseudo-substrate," where the carbamate bond may be cleaved by esterases or amidases.
Figure 1: Metabolic Hydrolysis Pathway of FMPC
The diagram below illustrates the critical degradation pathway that defines the analyte choice for bioequivalence.
Caption: In vivo hydrolysis of FMPC yields the aminopyridine core and 4-fluorophenol. BE studies must quantify the Parent (FMPC) to prove formulation equivalence, as metabolite levels are rate-limited by enzyme kinetics, not absorption.
Bioequivalence Experimental Protocol
To demonstrate bioequivalence between a Test Formulation (T) of FMPC and a Reference (R), a rigorous randomized crossover design is required.
Study Design Architecture
-
Design Type: Single-dose, randomized, two-period, two-sequence crossover (2x2).
-
Subjects: Healthy volunteers (n=24 to 36, based on intra-subject variability CV%).
-
Condition: Fasting (most sensitive to detect differences in dissolution/absorption).
-
Washout Period: Minimum 7 days (> 5 x t½ of 8h = 40h).
Figure 2: Crossover Bioequivalence Workflow
Visualizing the critical path for the clinical study.
Caption: Standard 2x2 crossover design ensures intra-subject comparison, minimizing biological variability.
Bioanalytical Methodology (LC-MS/MS)
Objective: Quantify FMPC (Parent) in human plasma.
-
Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).
-
Sample Prep: Protein Precipitation (PPT) with acidified acetonitrile to prevent ex-vivo hydrolysis of the carbamate.
-
Chromatography: C18 Reverse Phase, Gradient elution (Water/MeOH + 0.1% Formic Acid).
-
MRM Transition:
-
Precursor: m/z 247.1 [M+H]⁺
-
Product: m/z 109.1 (4-methylpyridin-2-amine fragment).
-
Acceptance Criteria
Bioequivalence is established if the 90% Confidence Interval (CI) for the geometric mean ratios (Test/Reference) of the following parameters falls within 80.00% – 125.00% :
-
AUC₀-t: Area under the concentration-time curve from time zero to last measurable concentration.
-
Cmax: Maximum plasma concentration.
Strategic Recommendations for Researchers
-
Stabilize the Plasma: Carbamates can degrade during sample handling. You must conduct stability testing at -20°C and -80°C, and potentially add esterase inhibitors (e.g., NaF or PMSF) to blood collection tubes during the clinical phase.
-
Dissolution is Key: As a likely BCS Class II compound, in vivo performance is dissolution-rate limited. Ensure your in vitro dissolution method (e.g., USP Apparatus II, pH 1.2, 4.5, 6.8) is discriminative before moving to BE studies.
-
Monitor the Metabolite: While the parent is the primary BE analyte, measuring 4-fluorophenol is recommended for safety assessment, as fluorinated phenols can exhibit nephrotoxicity at high accumulation.
References
-
Laufer, S. A., & Koch, P. (2008). Synthesis and biological testing of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)-4-(4-fluorophenyl)imidazoles as potent p38 MAP kinase inhibitors. Organic & Biomolecular Chemistry. Link
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Link
-
U.S. Food and Drug Administration (FDA). (2022).[1] Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Link
-
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju. Link
-
Koch, P., et al. (2008). tert-Butyl N-(4-methylpyridin-2-yl)carbamate. Acta Crystallographica Section E. Link
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A Comparative Guide to the Structural Confirmation of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate: X-ray Crystallography and Its Alternatives
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For novel compounds such as 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate, a molecule with potential applications in medicinal chemistry, precise structural confirmation is paramount for understanding its physicochemical properties, biological activity, and for securing intellectual property. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on single-crystal X-ray diffraction (SC-XRD) as the definitive method. We will also explore powerful complementary techniques, including powder X-ray diffraction (PXRD), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS), providing detailed experimental protocols and expert insights into their applications and limitations.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine the precise spatial arrangement of atoms, bond lengths, and bond angles with unparalleled accuracy.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
A successful SC-XRD experiment hinges on the initial step of growing a suitable single crystal. This is often the most challenging aspect of the process.[5]
Step 1: Crystallization of this compound
The goal is to slowly bring a supersaturated solution of the compound to a state of lower solubility, encouraging the formation of a single, well-ordered crystal. Several methods can be employed:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial.[5][6][7] The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization.
-
Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals.[5][6][7] A concentrated solution of the compound in a moderately volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[6][7]
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.[6]
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: A suitable crystal (ideally 0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam.[4] A detector records the positions and intensities of the diffracted X-rays from thousands of different crystal orientations.[4]
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.[2]
-
Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. This is often the most complex step and is typically solved using computational methods.
-
Structure Refinement: The initial atomic model is refined to best fit the experimental diffraction data, resulting in a highly accurate and precise three-dimensional structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Representative Crystallographic Data
While a public crystal structure for this compound is not available, the following table presents typical data that would be obtained from a successful SC-XRD experiment for a similar small organic molecule.
| Parameter | Value |
| Empirical Formula | C₁₃H₁₁FN₂O₂ |
| Formula Weight | 246.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 13.789(5) |
| β (°) | 109.34(2) |
| Volume (ų) | 1112.3(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.468 |
| R-factor (%) | 4.5 |
Alternative and Complementary Techniques
When single crystals of sufficient quality cannot be obtained, or for orthogonal confirmation of the structure, other analytical techniques are indispensable.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for the analysis of polycrystalline materials.[8][9] Instead of a single crystal, a fine powder of the material is analyzed. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample.[10]
Advantages over SC-XRD:
-
Does not require the growth of large single crystals.
-
Provides information about the bulk material, ensuring the sample is representative.[8]
Limitations:
-
Structure solution from powder data can be more challenging than from single-crystal data, especially for complex molecules.[8]
-
Provides less precise structural information (bond lengths and angles) compared to SC-XRD.
-
Sample Preparation: A small amount of the finely ground this compound is packed into a sample holder.[11]
-
Data Collection: The sample is placed in a powder diffractometer. The instrument exposes the sample to an X-ray beam while the detector rotates around the sample to collect the diffracted X-rays at all angles.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. diffraction angle 2θ) is analyzed. The positions and intensities of the peaks are characteristic of the crystal structure.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the connectivity of atoms in a molecule.[14] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).[15]
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired in a few minutes. For ¹³C NMR, which is less sensitive, longer acquisition times may be necessary.
-
Data Processing and Interpretation: The raw data is Fourier transformed to produce the NMR spectrum. The key parameters to analyze are:
-
Chemical Shift (δ): The position of a signal on the x-axis, which indicates the chemical environment of the nucleus.[17][18]
-
Integration: The area under a signal in ¹H NMR, which is proportional to the number of protons giving rise to that signal.[18]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which provides information about the number of neighboring protons.[17][18]
-
Coupling Constants (J): The distance between the split peaks, which can give information about the spatial relationship between coupled nuclei.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the elemental composition of a molecule with very high accuracy.[19][20][21] It measures the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the unambiguous determination of the molecular formula.[22][23]
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).[20]
-
Data Analysis: The measured exact mass is compared to the theoretical exact masses of possible molecular formulas to confirm the elemental composition.
Comparative Analysis and Logical Workflow
The choice of analytical technique depends on the specific question being asked and the nature of the sample.
| Technique | Information Provided | Key Advantage | Key Limitation |
| SC-XRD | Absolute 3D structure, bond lengths, bond angles | Unambiguous and highly precise structural data[4] | Requires high-quality single crystals |
| PXRD | Crystalline phase identification, unit cell parameters | Analysis of bulk powder samples[8] | Structure solution can be difficult |
| NMR | Atomic connectivity, chemical environment | Essential for structure in solution | Does not provide 3D structure directly |
| HRMS | Elemental composition, molecular formula | High accuracy and sensitivity | Does not provide structural connectivity |
A logical workflow for the structural confirmation of a new compound like this compound would involve a multi-technique approach.
Caption: Logical workflow for structural confirmation.
Conclusion
The definitive structural confirmation of this compound is best achieved through single-crystal X-ray diffraction, which provides an unambiguous three-dimensional atomic arrangement. However, the practical challenges of crystal growth necessitate a robust analytical toolkit. Powder X-ray diffraction serves as a valuable alternative for solid-state characterization, while NMR spectroscopy and high-resolution mass spectrometry are essential for elucidating atomic connectivity and confirming the molecular formula. By employing these techniques in a complementary and logical fashion, researchers can ensure the scientific integrity of their findings and build a solid foundation for further development.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure. [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]
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fundamental concepts of spectroscopy and spectrometry for chemical analysis. Career Point University. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
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A Beginner's Guide to Mass Spectrometry. (2023, February 9). ACD/Labs. [Link]
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Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton. [Link]
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Fundamentals of Mass Spectrometry Theory. (2016, April 5). Chemetrix. [Link]
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NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
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The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021, December 2). ACD/Labs. [Link]
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A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019, April 15). International Centre for Diffraction Data. [Link]
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Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). [Link]
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X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013, January 1). Pharmaceutical Technology. [Link]
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The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2021, January 13). Spectroscopy Online. [Link]
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- 23. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate
For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, in-depth safety protocols and logistical information for 4-Fluorophenyl 4-methylpyridin-2-ylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals, including carbamates, fluorinated aromatic compounds, and pyridine derivatives, to establish a robust framework for its safe handling and disposal.
Hazard Assessment: A Synthesis of Structural Analogs
This compound is a complex molecule with several functional groups that inform its potential hazards. A thorough risk assessment must consider the contributions of each component:
-
The Carbamate Moiety: Carbamates as a class of compounds can exhibit a range of toxicities. Some are known to be cholinesterase inhibitors, which can impact the nervous system[1]. They can also cause skin and eye irritation, and certain carbamates are suspected carcinogens[2][3]. Dermal absorption is a significant route of exposure for many carbamates, necessitating robust skin protection[3][4].
-
The Fluorinated Phenyl Group: The presence of a fluorophenyl group places this compound in the broader category of organofluorine compounds. Some fluorinated chemicals, particularly per- and polyfluoroalkyl substances (PFAS), are known for their persistence in the environment, earning them the moniker "forever chemicals"[5][6]. These substances have been linked to a variety of adverse health effects, including liver malfunction and cancer[7]. While the specific toxicological profile of a monofluorinated phenyl group in this context is unknown, a cautious approach is warranted due to the general concerns surrounding fluorinated organic compounds[7][8].
-
The 4-Methylpyridine Substructure: Pyridine and its derivatives can be flammable liquids or solids and may be harmful if swallowed, inhaled, or in contact with skin[9]. They are also known to cause skin and eye irritation[9].
Given these potential hazards, a multi-faceted approach to personal protective equipment (PPE) is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table outlines the recommended PPE for handling this compound. The selection of appropriate PPE should always be guided by a thorough, site-specific risk assessment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage[2][4]. |
| Hand Protection | Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use and dispose of them properly after handling the compound. | Carbamates can potentially be absorbed through the skin. Protective gloves provide a necessary barrier to prevent direct contact[3][4]. |
| Skin and Body Protection | A chemical-resistant lab coat or coveralls. For larger quantities or when there is a risk of significant splashing or aerosol generation, a full-body chemical-resistant suit should be considered. | Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes[3][10]. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood). If dusts or aerosols are generated, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., P100) should be used. | Inhalation of dust or vapors may cause respiratory irritation[2][4]. Engineering controls like fume hoods are the primary method of exposure control[4]. |
Operational Protocols: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following workflow is designed to guide the user through the safe handling of this compound.
Caption: Experimental workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Workspace Setup: Ensure all handling of the solid compound and its solutions occurs within a certified chemical fume hood to minimize inhalation exposure[2]. Verify that an eyewash station and safety shower are readily accessible[2].
-
-
Handling:
-
Weighing: Carefully weigh the required amount of the compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Transfer: Transfer the weighed compound to the reaction vessel with care to avoid generating dust.
-
Dissolution: If preparing a solution, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, weighing boats, and solutions, in appropriately labeled hazardous waste containers[11][12].
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE[2]. Do not eat, drink, or smoke in the laboratory area[13].
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is critical to protect both human health and the environment.
-
Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., gloves, paper towels), in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not pour any solutions down the drain[11][14].
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations[12][15].
The following decision tree illustrates the general process for chemical waste disposal.
Caption: Decision tree for the disposal of this compound waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.
References
- Benchchem.
- Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Washington State Department of Agriculture.
- Benchchem.
- PMC.
- Key Organics.
- Shanghai Tachizaki Biomedical Research Center.
- SAFETY D
- PPG.
- MedchemExpress.com.
- New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet.
- CMAJ.
- Wikipedia. PFAS.
- ACS Publications. The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns.
- ResearchGate. (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable.
- Loba Chemie. 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS.
Sources
- 1. agr.wa.gov [agr.wa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PFAS - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cmaj.ca [cmaj.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lobachemie.com [lobachemie.com]
- 10. Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. keyorganics.net [keyorganics.net]
- 12. nj.gov [nj.gov]
- 13. chemlab-tachizaki.com [chemlab-tachizaki.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
